Technical Documentation Center

4-Aminocyclohexane-1-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Aminocyclohexane-1-carboxamide
  • CAS: 856758-75-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Aminocyclohexane-1-carboxamide: A Versatile Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-aminocyclohexane-1-carboxamide, a key building block for researchers, scientists, and drug development professionals. We will delve into its chemical structure,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 4-aminocyclohexane-1-carboxamide, a key building block for researchers, scientists, and drug development professionals. We will delve into its chemical structure, stereoisomerism, synthesis, and critical applications, particularly its role as a privileged scaffold in medicinal chemistry. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental insights.

Introduction: The Significance of the 4-Aminocyclohexane-1-carboxamide Scaffold

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a unique three-dimensional chemical space is paramount. The 4-aminocyclohexane-1-carboxamide core has emerged as a particularly valuable motif. Its rigid, saturated cyclohexane ring provides a defined conformational framework, allowing for the precise spatial orientation of its functional groups: a primary amine and a carboxamide. This stereochemical control is crucial for optimizing interactions with biological targets, thereby enhancing potency and selectivity.[1]

The presence of both a basic amino group and a hydrogen-bond-donating-and-accepting carboxamide group makes this scaffold a versatile platform for library synthesis and lead optimization.[2] It can be readily derivatized to explore a wide range of chemical space, leading to the discovery of novel therapeutic agents.

Physicochemical Properties and Stereochemistry

4-Aminocyclohexane-1-carboxamide is a saturated carbocyclic compound with the molecular formula C₇H₁₄N₂O and a molecular weight of approximately 142.20 g/mol .[3] Its structure consists of a cyclohexane ring substituted with an amino group at the 4-position and a carboxamide group at the 1-position.

PropertyValueSource
Molecular FormulaC₇H₁₄N₂O[3]
Molecular Weight142.20 g/mol [3]
IUPAC Name4-aminocyclohexane-1-carboxamide[3]
CAS Number856758-75-3 (unspecified stereochemistry)[3]
754182-14-4 (cis)[3]
791775-31-0 (trans)[3]

The key structural feature of 4-aminocyclohexane-1-carboxamide is its stereoisomerism. The 1,4-disubstituted cyclohexane ring can exist as two diastereomers: cis and trans.

G cluster_cis cis-4-Aminocyclohexane-1-carboxamide cluster_trans trans-4-Aminocyclohexane-1-carboxamide cis_img cis_img cis_label In the cis isomer, the amino and carboxamide groups are on the same face of the cyclohexane ring. One substituent is axial and the other is equatorial in the most stable chair conformation. trans_img trans_img trans_label In the trans isomer, the amino and carboxamide groups are on opposite faces of the cyclohexane ring. Both substituents can occupy equatorial positions in the most stable chair conformation, which is generally the thermodynamically more stable isomer.

Caption: Chair conformations of cis and trans isomers.

The stereochemistry of the molecule profoundly influences its biological activity. The trans isomer is often thermodynamically more stable due to both bulky substituents occupying equatorial positions, minimizing steric strain. This conformational rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a target protein.

Synthesis of 4-Aminocyclohexane-1-carboxamide

The synthesis of 4-aminocyclohexane-1-carboxamide is typically achieved in a two-step process: first, the synthesis of the precursor 4-aminocyclohexanecarboxylic acid, followed by the amidation of the carboxylic acid.

Synthesis of 4-Aminocyclohexanecarboxylic Acid

A common and well-documented route to 4-aminocyclohexanecarboxylic acid involves the catalytic hydrogenation of p-aminobenzoic acid.[4] This reaction typically yields a mixture of cis and trans isomers, with the trans isomer often being the major product under thermodynamic control.

Experimental Protocol: Synthesis of 4-Aminocyclohexanecarboxylic Acid

  • Reaction Setup: In a high-pressure autoclave, combine p-aminobenzoic acid (1.0 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (0.1-0.25 eq. by weight), and a 10% aqueous solution of sodium hydroxide (NaOH).[4]

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by pressurizing with hydrogen gas to 15 bar. Heat the reaction mixture to 100°C with vigorous stirring.[4]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 18-24 hours).

  • Work-up: After cooling to room temperature and venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with water.

  • Isolation: Acidify the filtrate to a pH of approximately 4-5 with a suitable acid (e.g., citric acid or hydrochloric acid). The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-aminocyclohexanecarboxylic acid as a mixture of cis and trans isomers.[4]

The ratio of cis to trans isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. Separation of the isomers can be achieved by fractional crystallization or chromatography if a specific stereoisomer is required.

G pABA p-Aminobenzoic Acid H2_RuC H₂, Ru/C NaOH, H₂O, 100°C, 15 bar pABA->H2_RuC ACCA_mix cis/trans-4-Aminocyclohexanecarboxylic Acid Mixture H2_RuC->ACCA_mix Separation Isomer Separation (e.g., Fractional Crystallization) ACCA_mix->Separation cis_ACCA cis-4-Aminocyclohexanecarboxylic Acid Separation->cis_ACCA trans_ACCA trans-4-Aminocyclohexanecarboxylic Acid Separation->trans_ACCA

Caption: Synthetic workflow for 4-aminocyclohexanecarboxylic acid.

Amidation of 4-Aminocyclohexanecarboxylic Acid

The conversion of the carboxylic acid to the primary carboxamide is a standard transformation in organic synthesis. Due to the presence of the free amino group, it is often necessary to use a protecting group strategy or to carefully select the coupling conditions to avoid side reactions such as polymerization. A common approach is to first protect the amino group (e.g., as a Boc-carbamate), followed by amide bond formation and deprotection.

Alternatively, direct amidation can be achieved using a suitable coupling reagent that selectively activates the carboxylic acid in the presence of the amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this purpose.[5][6]

Experimental Protocol: Amidation using HATU

  • Reaction Setup: To a solution of 4-aminocyclohexanecarboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen), add HATU (1.1-1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).[5][6]

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amidation: To the activated ester solution, add a source of ammonia, such as a solution of ammonia in an organic solvent or an ammonium salt like ammonium chloride (in the presence of an additional equivalent of base).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-aminocyclohexane-1-carboxamide.

Applications in Drug Discovery and Medicinal Chemistry

The 4-aminocyclohexane-1-carboxamide scaffold is a valuable building block in the design of a wide range of biologically active molecules. Its rigid conformation and the presence of key functional groups allow it to serve as a versatile template for interacting with various biological targets.

One of the most prominent applications of this scaffold is in the development of Janus Kinase (JAK) inhibitors .[4] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK-STAT signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as some cancers.

The 4-aminocyclohexane-1-carboxamide moiety can be found in a number of potent and selective JAK inhibitors. In these molecules, the carboxamide group often forms crucial hydrogen bonds with the hinge region of the kinase domain, while the amino group can be functionalized to interact with other residues in the active site or to modulate the physicochemical properties of the molecule, such as solubility and cell permeability. The cyclohexane ring acts as a rigid spacer, positioning the key interacting groups in an optimal orientation for high-affinity binding.

Beyond JAK inhibitors, the cyclohexanecarboxamide motif, in general, is a privileged structure in medicinal chemistry. Its conformational rigidity and ability to present substituents in well-defined spatial arrangements make it an attractive scaffold for targeting a wide range of enzymes and receptors.[7]

Characterization and Analytical Techniques

Thorough characterization of 4-aminocyclohexane-1-carboxamide is essential to confirm its identity, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the overlapping signals of the cyclohexane ring protons, which typically appear in the range of 1.0-2.5 ppm. The protons on the carbons bearing the amino and carboxamide groups (H-4 and H-1, respectively) would be expected to resonate further downfield, likely in the region of 2.5-3.5 ppm. The chemical shifts and coupling constants of these protons are highly dependent on their axial or equatorial orientation, providing a powerful tool for distinguishing between the cis and trans isomers.[3] For the trans isomer, where both substituents are equatorial, the axial protons at positions 1 and 4 would exhibit large axial-axial coupling constants (J ≈ 10-13 Hz) with their neighboring axial protons. In contrast, the cis isomer would show smaller axial-equatorial and equatorial-equatorial couplings. The amide protons (-CONH₂) would typically appear as two broad singlets in the range of 6.0-8.0 ppm, while the amine protons (-NH₂) would also be broad and their chemical shift would be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for the seven carbon atoms in the molecule. The carbonyl carbon of the carboxamide group would be the most downfield signal, typically appearing in the range of 170-180 ppm. The carbons attached to the amino and carboxamide groups (C-4 and C-1) would resonate in the region of 40-60 ppm, with their exact chemical shifts being sensitive to the stereochemistry. The remaining cyclohexane ring carbons would appear further upfield, typically between 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-aminocyclohexane-1-carboxamide would be characterized by the following key absorptions:

  • N-H stretching (amine and amide): Two or more bands in the region of 3100-3500 cm⁻¹. Primary amines typically show two bands (symmetric and asymmetric stretching), as do primary amides.

  • C-H stretching (alkane): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

  • C=O stretching (amide I band): A strong, sharp absorption in the region of 1630-1680 cm⁻¹. This is a very characteristic peak for amides.

  • N-H bending (amide II band): An absorption in the region of 1550-1640 cm⁻¹, which is often broad.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 4-aminocyclohexane-1-carboxamide, the molecular ion peak [M]⁺ would be expected at m/z 142. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed at m/z 143. Common fragmentation pathways would involve the loss of ammonia (NH₃) or the carboxamide group (CONH₂).

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of 4-aminocyclohexane-1-carboxamide and for separating the cis and trans isomers. Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid, is a common method for analyzing such compounds.

Conclusion

4-Aminocyclohexane-1-carboxamide is a valuable and versatile scaffold in modern medicinal chemistry. Its well-defined stereochemistry, conformational rigidity, and the presence of key functional groups make it an attractive starting point for the design and synthesis of novel therapeutic agents, most notably as inhibitors of Janus Kinases. A thorough understanding of its synthesis and characterization is crucial for its effective application in drug discovery and development. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical experimental guidance for researchers in the field.

References

  • ResearchGate. Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. Available from: [Link]

  • PubChem. 4-Aminocyclohexane-1-carboxamide. Available from: [Link]

  • ACS Publications.
  • PubMed. Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold. Available from: [Link]

  • ResearchGate. Mass spectrum of the reaction product, trans-4-aminocyclohexanal with its molecular ion peak at 115 amu. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available from: [Link]

  • SpectraBase. trans-4-(Aminomethyl)cyclohexane-carboxylic acid. Available from: [Link]

  • PubMed. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Available from: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. 2022. Available from: [Link]

  • ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Available from: [Link]

  • SlidePlayer. ir spectrum of carboxylic acids and alcohols. 2023. Available from: [Link]

  • Oregon State University. 1 H NMR Chemical Shifts. 2022. Available from: [Link]

  • Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. 2022. Available from: [Link]

  • PubChem. trans-4-Aminocyclohexanal. Available from: [Link]

  • NIST WebBook. Cyclohexanecarboxamide. Available from: [Link]

  • PMC. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. 2025. Available from: [Link]

  • PubMed. Design and Development of a Cyclic Decapeptide Scaffold with Suitable Properties for Bioavailability and Oral Exposure. Available from: [Link]

  • ResearchGate. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. 2025. Available from: [Link]

  • PubMed. Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. Available from: [Link]

Sources

Exploratory

trans-4-aminocyclohexane-1-carboxamide physical properties

An In-depth Technical Guide to the Physical Properties of trans-4-aminocyclohexane-1-carboxamide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core phy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical Properties of trans-4-aminocyclohexane-1-carboxamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of trans-4-aminocyclohexane-1-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven methodologies for property determination. The structure and reactivity of this bifunctional molecule make it a valuable building block in medicinal chemistry. Understanding its physical characteristics is paramount for its effective handling, application in synthesis, and incorporation into more complex molecular frameworks.

Introduction and Significance

trans-4-aminocyclohexane-1-carboxamide is a saturated cyclic compound featuring both a primary amine and a primary carboxamide functional group. The "trans" designation is critical, defining the relative stereochemistry of these two groups on the cyclohexane ring, which significantly influences the molecule's three-dimensional shape, receptor-binding capabilities, and crystalline packing.

This and structurally related molecules, such as tranexamic acid and other 4-aminocyclohexanecarboxylic acid derivatives, are pivotal intermediates in the synthesis of pharmacologically active compounds. For instance, derivatives have been utilized in the development of Janus kinase (JAK) inhibitors and other active pharmaceutical ingredients.[1][2][3][4] The defined stereochemistry and conformational rigidity of the cyclohexane scaffold make it an attractive component for designing molecules with specific biological targets. A thorough characterization of its physical properties is the foundational step for its application in any synthetic or developmental workflow.

Core Physicochemical Properties

A summary of the key physical and chemical identifiers for trans-4-aminocyclohexane-1-carboxamide is presented below. While experimental data for this specific molecule is sparse in publicly available literature, properties can be reliably inferred from its structure and data from closely related analogues.

PropertyValue / DescriptionSource(s)
Molecular Formula C₇H₁₄N₂O[5][6]
Molecular Weight 142.20 g/mol [5][6]
CAS Number 791775-31-0[5][7]
Appearance Expected to be a white to off-white crystalline solid, based on analogous compounds.[8][9][10]
Melting Point Data not available. Related compounds, such as the hydrochloride salt of the corresponding carboxylic acid, have very high melting points (>300 °C), suggesting strong intermolecular forces.[11]
Boiling Point No data available; likely to decompose at high temperatures before boiling under atmospheric pressure.[5]
Solubility Expected to have moderate solubility in water due to the polar amine and amide groups capable of hydrogen bonding. The hydrochloride salt of the parent carboxylic acid is noted for its water solubility.[8] Limited solubility is expected in nonpolar organic solvents.
pKa (Predicted) The pKa of the protonated amine (ammonium) is estimated to be in the range of 9-10. The amide group is generally not considered acidic or basic under typical aqueous conditions.[12]

Structural and Spectroscopic Profile

The defining feature of this molecule is the trans-1,4-disubstitution on the cyclohexane ring, which predominantly exists in a chair conformation with both the amino and carboxamide groups in equatorial positions to minimize steric strain.

Caption: 2D representation of trans-4-aminocyclohexane-1-carboxamide.

Predicted Spectroscopic Signatures:
  • ¹H NMR: The spectrum would show complex multiplets for the cyclohexane ring protons. A broad signal for the -NH₂ protons of the amine and another for the -CONH₂ protons of the amide would be present, which could be exchangeable with D₂O. The protons on the carbons bearing the substituents (C1 and C4) would appear as distinct multiplets.

  • ¹³C NMR: The spectrum would display signals for the chemically distinct carbons of the cyclohexane ring. The carbonyl carbon of the amide would appear significantly downfield (typically ~170-180 ppm).

  • IR Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine and amide (around 3300-3500 cm⁻¹), C=O stretching of the amide (the Amide I band, ~1650 cm⁻¹), and N-H bending of the amide (the Amide II band, ~1600 cm⁻¹).

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, all experimental determinations must be conducted with validated protocols. The following section details methodologies for characterizing the key properties of novel compounds like trans-4-aminocyclohexane-1-carboxamide.

G cluster_0 Physicochemical Property Determination Workflow start Synthesized Compound (trans-4-aminocyclohexane-1-carboxamide) purity Purity Assessment (HPLC, NMR) start->purity mp Melting Point (Capillary Method) purity->mp If pure sol Solubility Screening (Standard Solvents) purity->sol If pure spec Spectroscopic ID (NMR, IR, MS) purity->spec If pure end Complete Property Profile mp->end sol->end spec->end

Caption: Workflow for experimental characterization of physical properties.

Protocol 1: Melting Point Determination via Capillary Method
  • Rationale: The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure crystalline compound, while a broad range often indicates impurities.

  • Methodology:

    • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.

    • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

    • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Protocol 2: Aqueous Solubility Assessment
  • Rationale: Solubility dictates the suitability of a compound for various applications, including biological assays and formulation development. The presence of two polar, hydrogen-bonding groups suggests potential aqueous solubility.

  • Methodology:

    • Preparation: A stock solution of the compound is prepared in a suitable, water-miscible organic solvent like DMSO if necessary. For direct aqueous solubility, this step is omitted.

    • Serial Dilution: A known amount of the compound (or stock solution) is added to a fixed volume of purified water (e.g., 1 mg to 1 mL).

    • Equilibration: The mixture is vortexed and allowed to equilibrate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

    • Observation: The solution is visually inspected for any undissolved solid. If the solid dissolves completely, the solubility is greater than the tested concentration. The process is repeated with increasing amounts of the compound until a saturated solution is obtained.

Protocol 3: Spectroscopic Identity Confirmation
  • Rationale: Spectroscopic methods provide unambiguous confirmation of the chemical structure. Each technique probes different aspects of the molecule's constitution.

  • Methodology:

    • NMR Spectroscopy (¹H and ¹³C):

      • A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

      • The solution is transferred to an NMR tube.

      • Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14] Standard 1D experiments for ¹H and ¹³C are performed, along with 2D experiments like COSY and HSQC if further structural elucidation is needed.

    • Infrared (IR) Spectroscopy:

      • For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the powder is placed on the ATR crystal, and pressure is applied.

      • The IR spectrum is recorded, showing the characteristic absorption bands of the functional groups.

Conclusion

trans-4-aminocyclohexane-1-carboxamide is a structurally important molecule with physical properties dominated by its polar functional groups and rigid stereochemistry. While specific experimental data points like melting point and solubility are not widely published, established analytical protocols can be readily applied to generate a comprehensive physicochemical profile. This guide provides the necessary framework for researchers to both understand and experimentally validate the properties of this compound, ensuring its effective and reliable use in advanced synthetic and medicinal chemistry applications.

References

  • Vertex AI Search. (2026).
  • CymitQuimica. (n.d.). CAS 27960-59-4: trans-4-Aminocyclohexane-1-carboxylic acid….
  • Patsnap Eureka. (2018). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Sigma-Aldrich. (n.d.). trans-4-(Aminomethyl)cyclohexanecarboxylic acid 97 1197-18-8.
  • ChemicalBook. (n.d.). Trans-4-(Boc-amino)cyclohexanecarboxylic acid manufacturers and suppliers in india.
  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
  • BLD Pharm. (n.d.). 791775-31-0|trans-4-Aminocyclohexane-1-carboxamide.
  • FUJIFILM Wako Chemicals. (n.d.). trans-4-アミノメチル-1-シクロヘキサンカルボン酸 trans-4-Aminomethyl-1-cyclohexanecarboxylic Acid.
  • The Royal Society of Chemistry. (n.d.). Table of Contents 1. Instruments and Materials 2. Experimental Section 3. NMR Spectra 4. HRMS Spetra 5. HPLC Analysis 6. Single Crystal Data.
  • Chem-Impex. (n.d.). Boc-trans-4-aminocyclohexane carboxylic acid.
  • ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF.
  • ChemExper. (n.d.). TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR spectrum.
  • AiFChem. (2025). 791775-31-0 | trans-4-Aminocyclohexane-1-carboxamide.
  • PubChem. (n.d.). 4-Aminocyclohexane-1-carboxamide | C7H14N2O | CID 16791739.
  • ChemicalBook. (2025). TRANS-4-AMINO-CYCLOHEXANE CARBOXYLIC ACID HYDROCHLORIDE | 27960-59-4.
  • ChemicalBook. (2026). Trans-4-(Boc-amino)cyclohexanecarboxylic acid | 53292-89-0.
  • Thermo Fisher Scientific. (n.d.). trans-4-Aminocyclohexanecarboxylic acid, 97% 1 g | Buy Online.
  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups: values to know.

Sources

Foundational

An In-Depth Technical Guide to 4-Aminocyclohexane-1-carboxamide: Synthesis, Characterization, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 4-aminocyclohexane-1-carboxamide, a valuable building block in medicinal chemistry and drug development. The guide delves into the precise IUPAC nomencla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 4-aminocyclohexane-1-carboxamide, a valuable building block in medicinal chemistry and drug development. The guide delves into the precise IUPAC nomenclature, including stereochemical considerations, and offers detailed, field-proven protocols for its synthesis and characterization. Furthermore, it explores the role of the 4-aminocyclohexane-1-carboxamide scaffold in the design of bioactive molecules, with a focus on its application as a pharmacophore in kinase inhibitors and other therapeutic agents. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, providing the necessary technical insights and methodologies to effectively utilize this versatile chemical entity.

IUPAC Nomenclature and Structural Elucidation

The unambiguous naming of a chemical entity is fundamental for clear scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for this purpose.

The correct IUPAC name for the topic compound is 4-aminocyclohexane-1-carboxamide [1]. Let's dissect this name to understand the underlying structural features:

  • Cyclohexane: This is the parent or root structure, indicating a six-membered ring of carbon atoms with only single bonds.

  • -carboxamide: This suffix signifies the principal functional group, an amide (-CONH2), is attached to the cyclohexane ring.

  • -1-: This locant indicates that the carboxamide group is attached to the first carbon atom of the cyclohexane ring.

  • 4-amino-: This prefix and its locant specify that an amino group (-NH2) is attached to the fourth carbon atom of the ring.

The numbering of the cyclohexane ring begins at the carbon atom bearing the principal functional group (the carboxamide), and proceeds around the ring in a manner that gives the other substituent (the amino group) the lowest possible number.

Stereoisomerism: cis and trans Diastereomers

The 1,4-disubstituted cyclohexane ring of 4-aminocyclohexane-1-carboxamide can exist as two distinct diastereomers: cis and trans. This stereoisomerism arises from the relative spatial orientation of the amino and carboxamide groups with respect to the plane of the cyclohexane ring.

  • cis-4-Aminocyclohexane-1-carboxamide: In this isomer, both the amino and carboxamide groups are on the same side of the cyclohexane ring (either both axial or both equatorial in the chair conformation).

  • trans-4-Aminocyclohexane-1-carboxamide: In this isomer, the amino and carboxamide groups are on opposite sides of the cyclohexane ring (one axial and one equatorial in the chair conformation).

The stereochemistry of these isomers significantly influences their three-dimensional shape, and consequently, their biological activity and pharmacokinetic properties. Therefore, precise control and characterization of the stereochemistry are crucial in drug development.

Synthesis of 4-Aminocyclohexane-1-carboxamide

The synthesis of 4-aminocyclohexane-1-carboxamide is typically achieved through a two-step process: first, the synthesis of the precursor, 4-aminocyclohexanecarboxylic acid, followed by the amidation of the carboxylic acid.

Synthesis of the Precursor: 4-Aminocyclohexanecarboxylic Acid

A common and industrially scalable route to 4-aminocyclohexanecarboxylic acid involves the catalytic hydrogenation of p-aminobenzoic acid. This method allows for the preparation of both cis and trans isomers, with the ratio of the products being influenced by the choice of catalyst and reaction conditions.

Experimental Protocol: Synthesis of a cis/trans Mixture of 4-Aminocyclohexanecarboxylic Acid [2][3]

This protocol is based on a patented industrial process and provides a reliable method for the synthesis of the carboxylic acid precursor.

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonia (NH3) solution

  • Citric acid

  • Sodium sulfate (Na2SO4)

  • Autoclave

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Ninhydrin stain

Procedure:

  • In a suitable autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 10% NaOH solution (100.0 mL).

  • Seal the autoclave and pressurize with hydrogen gas to 15 bar.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Maintain these conditions for 20 hours, monitoring the reaction progress by TLC (DCM/MeOH/NH3, 5:5:1 v/v/v) with ninhydrin staining to visualize the amino-containing compounds.

  • Upon completion of the reaction (disappearance of the starting material), cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the catalyst with a mixture of acetone and water.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • The aqueous layer (pH ~9) is then extracted with DCM (3 x 75 mL) to remove any non-acidic impurities.

  • Acidify the aqueous solution to pH 4 with a 20% citric acid solution.

  • Extract the product into DCM (5 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 4-aminocyclohexanecarboxylic acid as a mixture of cis and trans isomers. The ratio of isomers can be determined by ¹H NMR spectroscopy.

Note on Stereocontrol: The cis/trans ratio can be influenced by the choice of catalyst and reaction conditions. For instance, the use of a Raney Nickel catalyst has also been reported for this transformation. Separation of the cis and trans isomers can be achieved by fractional crystallization or by derivatization followed by chromatographic separation.

Amidation of 4-Aminocyclohexanecarboxylic Acid

The conversion of the carboxylic acid to the corresponding primary amide is a standard transformation in organic synthesis. A variety of coupling reagents can be employed for this purpose, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and mild reaction conditions.

Experimental Protocol: Synthesis of 4-Aminocyclohexane-1-carboxamide using HATU Coupling

This is a representative protocol based on established amide coupling methodologies.

Materials:

  • 4-Aminocyclohexanecarboxylic acid (cis/trans mixture or a pure isomer)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonia solution (e.g., 7N in methanol)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 4-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of ammonia (e.g., 7N in methanol, 5.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated NaHCO3 solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-aminocyclohexane-1-carboxamide.

Diagram of the Synthesis Workflow:

SynthesisWorkflow p_aminobenzoic_acid p-Aminobenzoic Acid carboxylic_acid 4-Aminocyclohexanecarboxylic Acid (cis/trans mixture) p_aminobenzoic_acid->carboxylic_acid Catalytic Hydrogenation (H₂, Ru/C, NaOH) carboxamide 4-Aminocyclohexane-1-carboxamide carboxylic_acid->carboxamide Amide Coupling (HATU, NH₃, DIPEA)

Caption: Synthetic route to 4-Aminocyclohexane-1-carboxamide.

Characterization

The structural integrity and purity of the synthesized 4-aminocyclohexane-1-carboxamide must be confirmed through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum of 4-aminocyclohexane-1-carboxamide would exhibit characteristic signals for the cyclohexane ring protons and the protons of the amino and carboxamide groups. The chemical shifts and coupling constants of the protons at C1 and C4 would be particularly informative for distinguishing between the cis and trans isomers.

  • H-1 (CH-CONH₂): The proton on the carbon bearing the carboxamide group. In the trans isomer, this proton is typically axial and appears at a higher field (lower ppm) with large axial-axial couplings. In the cis isomer, it is equatorial and resonates at a lower field (higher ppm) with smaller axial-equatorial and equatorial-equatorial couplings.

  • H-4 (CH-NH₂): The proton on the carbon bearing the amino group. Similar to H-1, its chemical shift and coupling pattern will differ between the cis and trans isomers.

  • Cyclohexane ring protons: A series of multiplets in the upfield region.

  • -NH₂ and -CONH₂ protons: Broad signals that may exchange with D₂O.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts of C1 and C4 are sensitive to the stereochemistry of the substituents.

Table 1: Representative ¹H and ¹³C NMR Data for cis- and trans-4-Aminocyclohexanecarboxylic Acid (Precursor)

Isomer ¹H NMR (D₂O, ppm) ¹³C NMR (D₂O, ppm)
cisH-1: ~2.3 (m), H-4: ~3.0 (m), Ring CH₂: 1.4-1.9 (m)C1: ~45, C4: ~50, Ring CH₂: ~28, ~33, C=O: ~182
transH-1: ~2.1 (m), H-4: ~2.6 (m), Ring CH₂: 1.2-2.0 (m)C1: ~45, C4: ~51, Ring CH₂: ~29, ~34, C=O: ~183

Note: The chemical shifts for 4-aminocyclohexane-1-carboxamide are expected to be similar, with the most significant difference being the chemical shift of the carbonyl carbon (C=O) which would appear around 175-180 ppm.

Applications in Drug Discovery and Medicinal Chemistry

The 4-aminocyclohexane-1-carboxamide scaffold is a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional nature allows for the precise positioning of functional groups in space, which is critical for selective binding to biological targets. The amino and carboxamide groups also provide opportunities for further chemical modification to optimize pharmacological properties.

As a Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The development of selective kinase inhibitors is a key focus of modern drug discovery. The 4-aminocyclohexane-1-carboxamide core can serve as a versatile scaffold for the design of such inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase active site, while the carboxamide can be modified to explore other pockets within the ATP-binding site, thereby enhancing potency and selectivity. Derivatives of 4-aminoquinazolines, which share some structural similarities, have been successfully developed as kinase inhibitors.

Diagram of a Hypothetical Kinase Inhibitor Design Strategy:

KinaseInhibitor cluster_0 Kinase ATP-Binding Site cluster_1 4-Aminocyclohexane-1-carboxamide Scaffold hinge Hinge Region pocket Hydrophobic Pocket scaffold Cyclohexane Ring amino Amino Group (R₁-NH-) amino->hinge H-bond donor/acceptor carboxamide Carboxamide Group (-CONH-R₂) carboxamide->pocket Hydrophobic/H-bond interactions

Caption: Kinase inhibitor design using the 4-aminocyclohexane-1-carboxamide scaffold.

In Anticancer Drug Development

Carboxamide-containing compounds are prevalent in anticancer drug discovery due to their ability to engage in various non-covalent interactions with biological targets. The 4-aminocyclohexane-1-carboxamide scaffold can be incorporated into molecules designed to induce apoptosis or inhibit cell proliferation in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay [2][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This protocol outlines the general steps for evaluating the cytotoxic potential of a compound like 4-aminocyclohexane-1-carboxamide or its derivatives.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound (4-aminocyclohexane-1-carboxamide or its derivatives) in complete culture medium. Remove the old medium from the cells and add the compound-containing medium to the wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for another 2-4 hours to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of the MTT Assay Workflow:

MTT_Assay start Seed Cells in 96-well Plate treat Treat with Compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt formazan Incubate (2-4h) (Formazan Formation) add_mtt->formazan solubilize Add Solubilization Solution formazan->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ read->analyze

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Conclusion

4-Aminocyclohexane-1-carboxamide is a structurally simple yet powerful building block in the arsenal of medicinal chemists. Its well-defined stereochemistry and the presence of two versatile functional groups make it an attractive scaffold for the design of novel therapeutic agents. This guide has provided a detailed overview of its IUPAC nomenclature, robust synthetic protocols, and key applications in drug discovery. By leveraging the information and methodologies presented herein, researchers can effectively utilize this compound to advance their drug development programs.

References

  • Charles River Laboratories. Cell-Based Bioassays for Biologics. [Link]

  • LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • PubChem. 4-Aminocyclohexane-1-carboxamide. [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • ResearchGate. Experimental and calculated 13 C NMR and 1 H NMR chemical shifts (ppm) for Apsh. [Link]

  • SpectraBase. trans-4-(Aminomethyl)cyclohexane-carboxylic acid. [Link]

  • PMC. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. [Link]

  • PubChem. 4-Aminocyclohexanecarboxylic acid. [Link]

  • PMC. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • The Royal Society of Chemistry. Part II Copies of 1H NMR, 13C{1H} NMR, and NOESY Spectra. [Link]

  • Lephar. Drug Discovery Harnessing the Power of Kinase Inhibitors. [Link]

  • Google Patents.
  • MDPI. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]

  • PMC. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. [Link]

  • MDPI. Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase an. [Link]

  • bioRxiv. KinaFrag explores the kinase-ligand fragment interaction space for selective kinase inhibitor discovery. [Link]

  • Patsnap Eureka. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of trans-4-Aminocyclohexane-1-carboxamide

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: trans-4-Aminocyclohexane-1-carboxamide (and its hydrochloride salt) CAS Number: 791775-31-0 Executive Summary & Mechan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: trans-4-Aminocyclohexane-1-carboxamide (and its hydrochloride salt) CAS Number: 791775-31-0

Executive Summary & Mechanistic Rationale

trans-4-Aminocyclohexane-1-carboxamide is a highly versatile, bifunctional aliphatic building block widely utilized in fragment-based drug discovery and the synthesis of active pharmaceutical ingredients (APIs). The rigid cyclohexane ring enforces a trans stereochemistry that is critical for orienting pharmacophores into precise spatial arrangements within receptor binding pockets. This structural motif is frequently incorporated into kinase inhibitors targeting GCN2[1], Spleen Tyrosine Kinase (Syk)[2], and heterobifunctional targeted protein degraders (PROTACs) such as BRAF degraders[3].

Direct amidation of the unprotected trans-4-aminocyclohexanecarboxylic acid often leads to uncontrolled polymerization and intermolecular side reactions. To ensure high synthetic fidelity, a three-step protective amidation strategy is required:

  • Amine Protection: Temporary masking of the primary amine using a tert-butyloxycarbonyl (Boc) group.

  • Carboxylic Acid Activation & Amidation: Conversion of the acid to an active ester, followed by nucleophilic attack by an ammonia source.

  • Acidic Deprotection: Cleavage of the carbamate to yield the target compound as a highly crystalline, stable hydrochloride salt.

SyntheticRoute A trans-4-Aminocyclohexane- carboxylic acid (Starting Material) B Boc-trans-4-Amino- cyclohexanecarboxylic acid (Intermediate 1) A->B Boc2O, NaOH H2O/Dioxane C Boc-trans-4-Amino- cyclohexane-1-carboxamide (Intermediate 2) B->C HATU, DIPEA, NH4Cl DMF, RT D trans-4-Aminocyclohexane- 1-carboxamide HCl (Final Product) C->D 4M HCl in Dioxane DCM, RT

Caption: Three-step synthetic workflow for the preparation of trans-4-Aminocyclohexane-1-carboxamide.

Quantitative Optimization of Amidation Conditions

The critical step in this sequence is the amidation of the Boc-protected intermediate. The choice of coupling reagent and ammonia source dictates both the yield and the impurity profile. As summarized in Table 1 , uronium-based coupling reagents (HATU) paired with ammonium chloride ( NH4​Cl ) provide superior kinetics and suppress epimerization compared to traditional carbodiimide (EDC/HOBt) methods[3][4].

Table 1: Comparison of Coupling Reagents for Primary Amide Formation

Coupling ReagentAmmonia SourceSolventBaseReaction TimeIsolated YieldPurity (LC-MS)
EDC / HOBt NH4​OH (28% aq)DMFNone12 hours65%>95%
CDI NH3​ (7M in MeOH)THFNone8 hours72%>92%
HATU NH4​Cl (Solid) DMF DIPEA 2 hours 89% >98%

Note: HATU generates a highly reactive 7-azabenzotriazole active ester. The use of solid NH4​Cl with excess DIPEA generates NH3​ in situ, avoiding the biphasic complexities of aqueous ammonia and the handling issues of methanolic ammonia.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Boc-trans-4-aminocyclohexanecarboxylic acid

Causality: A biphasic H2​O /1,4-Dioxane system is utilized. The aqueous base (NaOH) deprotonates the amino acid, ensuring its solubility and enhancing the nucleophilicity of the amine, while dioxane solvates the lipophilic di-tert-butyl dicarbonate ( Boc2​O )[4].

Procedure:

  • Suspend trans-4-aminocyclohexanecarboxylic acid (10.0 g, 69.8 mmol, 1.0 eq) in 1M aqueous NaOH (140 mL, 140 mmol, 2.0 eq) and 1,4-dioxane (100 mL).

  • Cool the vigorously stirring mixture to 0 °C using an ice bath.

  • Add Boc2​O (16.7 g, 76.8 mmol, 1.1 eq) dissolved in 1,4-dioxane (40 mL) dropwise over 30 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature (RT) for 16 hours.

  • Workup: Wash the reaction mixture with hexanes (2 × 100 mL) to remove unreacted Boc2​O . Carefully acidify the aqueous layer to pH ~2.5 using 1M HCl (monitor via pH paper).

  • Extract the resulting white precipitate with Ethyl Acetate (3 × 150 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a white solid.

Self-Validation Checkpoint:

  • TLC: DCM:MeOH (9:1). Visualize with Ninhydrin stain. The product should not stain immediately at RT (indicating no free amine) but will appear upon strong heating.

  • LC-MS: Expected mass [M-H] = 242.2 m/z.

Step 2: Synthesis of Boc-trans-4-aminocyclohexane-1-carboxamide

Causality: HATU is utilized to rapidly form the active ester. Excess DIPEA (N,N-Diisopropylethylamine) serves a dual purpose: it acts as a non-nucleophilic base to drive the HATU coupling and neutralizes the NH4​Cl to liberate free ammonia gas directly into the reaction matrix[3].

Procedure:

  • Dissolve Boc-trans-4-aminocyclohexanecarboxylic acid (15.0 g, 61.6 mmol, 1.0 eq) and HATU (28.1 g, 73.9 mmol, 1.2 eq) in anhydrous DMF (150 mL) under a nitrogen atmosphere.

  • Stir for 15 minutes at RT to allow complete formation of the active ester.

  • Add solid NH4​Cl (9.9 g, 184.8 mmol, 3.0 eq) followed by dropwise addition of DIPEA (42.9 mL, 246.4 mmol, 4.0 eq).

  • Stir the reaction at RT for 2 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water (500 mL). The product will precipitate. Filter the solid and dissolve it in Ethyl Acetate (300 mL).

  • Wash the organic layer sequentially with 5% aqueous LiCl (3 × 100 mL, to remove residual DMF), saturated aqueous NaHCO3​ (100 mL), and brine (100 mL). Dry over Na2​SO4​ and concentrate.

Self-Validation Checkpoint:

  • LC-MS: Expected mass [M+H] + = 243.3 m/z.

  • 1H NMR (400 MHz, DMSO- d6​ ): Look for the appearance of two broad singlets at ~7.20 ppm (1H) and ~6.65 ppm (1H) corresponding to the primary carboxamide ( CONH2​ ), and a singlet at ~1.37 ppm (9H) confirming the intact Boc group.

Step 3: Deprotection to trans-4-Aminocyclohexane-1-carboxamide Hydrochloride

Causality: 4M HCl in 1,4-dioxane is selected over Trifluoroacetic acid (TFA). While TFA is a common deprotectant, it yields a trifluoroacetate salt which is often highly hygroscopic. HCl provides the product directly as a stable, free-flowing hydrochloride salt that precipitates out of the reaction mixture, eliminating the need for complex chromatographic purification.

Procedure:

  • Dissolve the Boc-protected amide (12.0 g, 49.5 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 100 mL).

  • Add 4M HCl in 1,4-dioxane (124 mL, 495 mmol, 10.0 eq) dropwise at RT.

  • Stir the mixture for 4 hours. A thick white precipitate will form as the deprotection proceeds and the salt becomes insoluble in DCM.

  • Workup: Filter the suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold DCM (50 mL) and diethyl ether (100 mL) to remove all traces of dioxane and cleaved tert-butyl byproducts.

  • Dry the solid under high vacuum at 40 °C for 12 hours to afford the final hydrochloride salt.

Self-Validation Checkpoint:

  • 1H NMR (400 MHz, D2​O ): Complete disappearance of the 9H Boc singlet at ~1.37 ppm.

  • LC-MS: Expected mass for the free base [M+H] + = 143.1 m/z.

Applications in Medicinal Chemistry

Once synthesized, trans-4-aminocyclohexane-1-carboxamide serves as a critical nucleophile in drug discovery workflows. Its primary amine can undergo SN​Ar reactions with heteroaryl halides to form kinase inhibitors (e.g., Syk inhibitors)[2], or participate in amide couplings to generate the targeting ligands for PROTACs[3].

MedChemRole Core trans-4-Aminocyclohexane- 1-carboxamide SNAr SNAr / Buchwald-Hartwig (Heteroaryl Halides) Core->SNAr Amine Derivatization Amidation Amide Coupling (Carboxylic Acids) Core->Amidation Amine Derivatization RedAmin Reductive Amination (Aldehydes/Ketones) Core->RedAmin Amine Derivatization Target1 Kinase Inhibitors (e.g., GCN2, Syk) SNAr->Target1 Target2 Targeted Protein Degraders (e.g., BRAF PROTACs) Amidation->Target2 RedAmin->Target1

Caption: Divergent medicinal chemistry applications of trans-4-Aminocyclohexane-1-carboxamide.

Sources

Application

Protocol for catalytic hydrogenation of p-aminobenzoic acid derivatives

Application Notes and Protocols Topic: Protocol for Catalytic Hydrogenation of p-Aminobenzoic Acid Derivatives Audience: Researchers, scientists, and drug development professionals. Executive Summary The catalytic hydrog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Protocol for Catalytic Hydrogenation of p-Aminobenzoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The catalytic hydrogenation of p-aminobenzoic acid (PABA) derivatives is a cornerstone transformation in medicinal chemistry and pharmaceutical development. These reactions enable both the synthesis of aromatic amines via nitro group reduction and the creation of saturated carbocyclic scaffolds through aromatic ring hydrogenation, significantly expanding the accessible chemical space for drug discovery.[1][2][3] This guide provides a comprehensive overview of the mechanistic principles, key reaction parameters, and detailed, field-proven protocols for these transformations. It emphasizes safety, chemoselectivity, and practical considerations to ensure reproducible and scalable results.

Introduction: The Significance of PABA Scaffolds

Para-aminobenzoic acid (PABA) and its derivatives are vital building blocks in the pharmaceutical industry.[2][4] Their structural versatility allows for modifications at both the amino and carboxyl groups, leading to a wide array of molecules with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][5] The reduction of PABA derivatives opens two primary avenues for molecular diversification:

  • Synthesis of Anilines: The selective reduction of an aromatic nitro group is a fundamental method for preparing the corresponding aniline. This transformation is critical for introducing the versatile amino group, a key pharmacophore in many drug candidates.[6][7][8]

  • Access to Saturated Scaffolds: Hydrogenation of the aromatic ring converts flat, two-dimensional arenes into three-dimensional alicyclic structures.[1] This increases the sp3 character of the molecule, which is often correlated with improved physicochemical properties such as solubility and metabolic stability, key attributes for successful drug candidates.[9]

Reaction Mechanism and Principles

Catalytic hydrogenation is a heterogeneous reaction where the transformation occurs on the surface of a solid metal catalyst.[10] The general mechanism involves several key steps:

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into reactive metal-hydride species (M-H).[11]

  • Substrate Adsorption: The organic substrate (the PABA derivative) adsorbs onto the catalyst surface, bringing it into close proximity with the activated hydrogen.[10][11]

  • Stepwise Hydrogen Transfer: Hydrogen atoms are sequentially transferred from the metal surface to the substrate. In the case of a nitro group, this proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before yielding the final amine (-NH₂).[11]

  • Product Desorption: The final hydrogenated product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

M Metal Active Sites Product Product (Ar-NH₂) M->Product 3. Stepwise H-Transfer 4. Desorption H2 H₂ Gas H2->M 1. Adsorption & Dissociation Substrate PABA Derivative (Ar-NO₂) Substrate->M 2. Adsorption

Caption: General mechanism of heterogeneous catalytic hydrogenation.

Optimizing the Reaction: Key Experimental Parameters

The success of a catalytic hydrogenation hinges on the careful selection and control of several interdependent parameters.

Catalyst Selection

The choice of catalyst is paramount as it governs both the reaction rate and its chemoselectivity. The most common catalysts are finely divided metals supported on high-surface-area materials like activated carbon.[12][13]

CatalystPrimary Applications & CharacteristicsAdvantagesDisadvantages & Cautions
Palladium on Carbon (Pd/C) General-purpose catalyst for nitro group reduction, hydrogenation of alkenes/alkynes, and debenzylation.[13]Highly active, cost-effective, good functional group tolerance.Can cause hydrogenolysis of sensitive groups (e.g., C-X, C-O bonds).[11] Highly pyrophoric, especially after use.[14][15]
Platinum on Carbon (Pt/C) or PtO₂ Nitro group reduction, especially in the presence of halogens (less prone to dehalogenation than Pd/C).[11] Aromatic ring hydrogenation.[16][17]High activity for various functional groups.[17] Good for preserving C-X bonds.More expensive than Pd/C. Can be less selective.
Raney® Nickel (Ra-Ni) Reduction of nitro groups, nitriles, and carbonyls.[18][19] Useful for desulfurization reactions.[19]Inexpensive and highly active.[18][20]Extremely pyrophoric, especially in its dry, activated form.[12][18] May require higher temperatures/pressures. Can over-reduce aromatic rings at high P/T.[11]
Rhodium on Carbon (Rh/C) Primarily used for the hydrogenation of aromatic rings under milder conditions than other catalysts.[1][21]Excellent activity for arene hydrogenation.[21]Most expensive of the common catalysts.
Solvent System

The solvent not only dissolves the substrate but also influences catalyst activity and reaction rate.

  • Polar Protic Solvents: Alcohols (methanol, ethanol) and acetic acid are most common. They often accelerate the rate of hydrogenation.[22] Water can also be used, especially for salt-form substrates, and may enhance selectivity in some cases.[23]

  • Aprotic Solvents: Ethyl acetate (EtOAc) and tetrahydrofuran (THF) are also widely used. They are good choices when the substrate or product might react with protic solvents.

  • Solvent Purity: Ensure solvents are deoxygenated before use, as oxygen can deactivate the catalyst.[22]

Hydrogen Pressure
  • Atmospheric Pressure (Balloon): Sufficient for many high-reactivity reductions, such as nitro groups to amines, using active catalysts like Pd/C.[11][14] This is the simplest and most common laboratory setup.

  • Elevated Pressure (2-5 bar): Can accelerate sluggish reactions.

  • High Pressure (50-100 bar): Generally required for more challenging transformations like the hydrogenation of the aromatic ring of a benzoic acid derivative.[23][24] High-pressure reactions must be conducted in specialized reactors (e.g., a Parr hydrogenator).[25]

Temperature

Most nitro group reductions proceed readily at room temperature (20-25 °C). A slight exotherm is common, which should be monitored. Aromatic ring hydrogenations often require elevated temperatures (e.g., 60-100 °C) to achieve a reasonable reaction rate.[16][26]

Safety Protocols: A Critical Imperative

Catalytic hydrogenation involves significant hazards that must be rigorously managed.[15] The primary risks are fire and explosion due to the combination of pyrophoric catalysts, flammable solvents, and explosive hydrogen gas.[14][15]

  • Catalyst Handling: Never allow the catalyst to dry, especially after it has been exposed to hydrogen.[12] Always handle catalysts as a slurry or under a blanket of solvent. Weigh the catalyst first and add it to the reaction vessel under an inert atmosphere (Nitrogen or Argon) before adding the solvent.[14][22]

  • Hydrogen Gas: All operations involving hydrogen must be conducted in a well-ventilated fume hood.[15][25] Ensure there are no ignition sources nearby. Use robust balloons (double-layered is recommended) for atmospheric pressure reactions and check for leaks.[22]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged of air before introducing hydrogen to prevent the formation of an explosive H₂/O₂ mixture.[14][15] This is typically done by repeatedly evacuating the vessel and backfilling with an inert gas like nitrogen or argon.

  • Filtration: After the reaction is complete, the system must be purged again with an inert gas to remove all hydrogen before opening it to the air.[12][25] The catalyst should be filtered through a pad of Celite or a similar filter aid. The filter cake must be kept wet with solvent or water at all times to prevent ignition.[27]

  • Waste Disposal: Quench the used catalyst and filter aid by immediately submerging them in a dedicated waste container filled with water.[14][27]

Detailed Experimental Protocols

Protocol 1: Selective Reduction of p-Nitrobenzoic Acid to p-Aminobenzoic Acid

This protocol details the reduction of a nitro group to an amine at atmospheric pressure, a common transformation in the synthesis of PABA derivatives.

start Start setup 1. Add Pd/C catalyst and p-nitrobenzoic acid to a dry 3-neck flask. start->setup purge1 2. Seal flask and purge with N₂/Ar (3x vacuum/ backfill cycles). setup->purge1 add_solvent 3. Add deoxygenated solvent (e.g., Ethanol) via cannula under N₂. purge1->add_solvent purge2 4. Purge with H₂ (3x vacuum/ backfill cycles). add_solvent->purge2 react 5. Inflate H₂ balloon. Stir vigorously at RT. Monitor by TLC/LCMS. purge2->react stop 6. Reaction complete. Purge with N₂ (3x cycles) to remove all H₂. react->stop filter 7. Filter through wet Celite pad under N₂ counterflow. Keep cake wet! stop->filter isolate 8. Concentrate filtrate in vacuo to obtain crude p-aminobenzoic acid. filter->isolate end End isolate->end start Start load 1. Load reactor vessel with PABA, Rh/C catalyst, and solvent (e.g., H₂O). start->load assemble 2. Assemble and seal the high-pressure reactor. load->assemble leak_test 3. Pressurize with N₂ to max operating pressure. Check for pressure drop (30 min). assemble->leak_test purge 4. Vent N₂. Purge reactor with low-pressure H₂ (3x cycles). leak_test->purge pressurize 5. Pressurize with H₂ to target pressure (e.g., 50 bar). purge->pressurize react 6. Begin stirring and heat to target temp (e.g., 80 °C). Monitor pressure uptake. pressurize->react cool_vent 7. Reaction complete. Cool to RT. Slowly vent residual H₂. react->cool_vent purge_end 8. Purge with N₂ (3x cycles) to remove all H₂. cool_vent->purge_end workup 9. Open reactor. Filter catalyst and isolate product. purge_end->workup end End workup->end

Caption: Workflow for high-pressure hydrogenation.

Materials:

  • p-Aminobenzoic acid (1.0 eq)

  • 5% Rhodium on Carbon (Rh/C) (5-10 mol% Rh)

  • Water or Acetic Acid

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

Procedure:

  • Place p-aminobenzoic acid, the Rh/C catalyst, and the chosen solvent into the steel vessel of the high-pressure reactor. [25]2. Securely assemble the reactor according to the manufacturer's instructions.

  • Connect the reactor to nitrogen and hydrogen gas lines in a certified, barricaded fume hood.

  • Leak Test: Pressurize the sealed reactor with nitrogen to a pressure slightly above your intended reaction pressure. Close the inlet and monitor the pressure gauge for at least 30 minutes to ensure there are no leaks. [25]5. Safely vent the nitrogen. Purge the system by pressurizing with hydrogen to ~5 bar and venting; repeat three times to remove all nitrogen. [25]6. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

  • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80 °C). The reaction progress can be monitored by the drop in hydrogen pressure as it is consumed.

  • Once hydrogen uptake ceases, cool the reactor to room temperature. [25]9. Slowly and carefully vent the excess hydrogen to a safe exhaust.

  • Purge the reactor with nitrogen three times to remove all residual hydrogen. [25]11. Once at atmospheric pressure, the reactor can be safely opened.

  • Dilute the reaction mixture with a suitable solvent and filter the catalyst through a wet Celite pad, following the same safety precautions as in Protocol 1.

  • Isolate the product, 4-aminocyclohexanecarboxylic acid, from the filtrate.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction Inactive catalyst; Insufficient hydrogen; Poor stirring; Catalyst poisoning.Use fresh, active catalyst. Ensure H₂ supply is adequate and leak-free. Increase stirring speed. Purify substrate to remove potential poisons (e.g., sulfur compounds).
Incomplete Reaction Insufficient catalyst loading; Reaction time too short; Deactivated catalyst.Increase catalyst loading. Extend reaction time. If reaction stalls, filter and re-subject the material to fresh catalyst.
Side Product Formation (e.g., Dehalogenation) Catalyst is too reactive (e.g., Pd/C with aryl halides).Switch to a less hydrogenolysis-prone catalyst like Pt/C or use specific poisoned catalysts (e.g., Lindlar's catalyst, though less common for nitro reductions).
Ignition during Filtration Catalyst became dry and was exposed to air.IMMEDIATELY smother the filter with sand or a watch glass. [14]Always keep the catalyst filter cake fully wetted with solvent or water during and after filtration.

References

  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. (2023, July 15). Stanford University. [Link]

  • Hydrogenation SOP. University of Wisconsin-Madison. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Nanjing Hjchem. [Link]

  • Controlled hydrogenation of aromatic compounds by platinum nanowire catalysts. (2014). RSC Advances. [Link]

  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety. [Link]

  • Standard Operating Procedures - The Sarpong Group. University of California, Berkeley. [Link]

  • Aromatic Reduction Over Supported Modified Platinum Catalysts. (2007). Oil & Gas Science and Technology. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2019). ACS Catalysis. [Link]

  • Selective Hydrogenation of Lignin-derived Aromatics to Give Cyclohexanes with a Rhodium-Pincer Precatalyst. University of Liverpool Repository. [Link]

  • Hydrogenation of nitro compounds to anilines. C&CS. [Link]

  • Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure. (2024). Journal of Materials Chemistry C. [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. [Link]

  • Controlled hydrogenation of aromatic compounds by platinum nanowire catalysts. (2014). ResearchGate. [Link]

  • United States Patent Office. (1951).
  • Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts. (2023). Journal of the American Chemical Society. [Link]

  • Platinum catalysts. C&CS. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2022). Biopharmaceutical Journal. [Link]

  • Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH) 2 heterostructure. (2024). RSC Publishing. [Link]

  • Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. (2015).
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2022). ResearchGate. [Link]

  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. (2022). MDPI. [Link]

  • Raney® Nickel: A Life-Changing Catalyst. (2022). American Chemical Society. [Link]

  • Raney nickel. Wikipedia. [Link]

  • Highly Effective Rh/NaNbO3 Catalyst for the Selective Hydrogenation of Benzoic Acid to Cyclohexane Carboxylic Acid Under Mild Conditions. (2022). ResearchGate. [Link]

  • Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry. [Link]

  • RANEY NICKEL CATALYSTS. Organic Syntheses Procedure. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2022). National Center for Biotechnology Information. [Link]

  • Rhodium-Catalyzed Reaction of Benzoic Anhydride with Styrene under Molecular Hydrogen. (1998). ACS Publications. [Link]

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]

  • Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. (2009). PubMed. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. Waseda University. [Link]

  • Palladium on carbon. Sciencemadness Wiki. [Link]

  • Catalytic Hydrogenation of Benzoic Acid. (2017). IntechOpen. [Link]

  • Catalytic Hydrogenation of Benzoic Acid. (2017). ResearchGate. [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (2012). Scholars Research Library. [Link]

  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. (2015). Chemical Society Reviews. [Link]

  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (2014).
  • Recent Advances on Heterogeneous Non-noble Metal Catalysts toward Selective Hydrogenation Reactions. (2023). ACS Catalysis. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2013). Journal of Pharmaceutical Technology, Research and Management. [Link]

  • 11.2: Hydrogenation with Heterogeneous Catalysts. (2021). Chemistry LibreTexts. [Link]

Sources

Method

Application Note: 4-Aminocyclohexane-1-carboxamide as a Strategic Building Block in Oncology Therapeutics

Executive Summary In modern pharmaceutical synthesis, the selection of bifunctional building blocks is critical for developing highly selective kinase inhibitors and receptor ligands. 4-Aminocyclohexane-1-carboxamide has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical synthesis, the selection of bifunctional building blocks is critical for developing highly selective kinase inhibitors and receptor ligands. 4-Aminocyclohexane-1-carboxamide has emerged as a highly versatile intermediate in the design of advanced oncology therapeutics[1]. Its structural architecture provides two distinct chemical handles: a nucleophilic primary aliphatic amine ideal for regioselective SN​Ar (nucleophilic aromatic substitution) reactions, and a terminal carboxamide group that serves as a critical hydrogen-bond donor/acceptor in the binding pockets of target kinases[2].

This application note details the physicochemical profile of this building block and provides validated, step-by-step synthetic protocols for its integration into two major classes of pharmaceutical compounds: Aminopurine derivatives (for melanoma and cancer stem cell eradication) and Triazolopyridopyrimidine derivatives (for GCN2 kinase inhibition).

Physicochemical Profile and Isomeric Data

To ensure reproducibility, researchers must select the correct stereoisomer and salt form of the building block. The trans-isomer is frequently preferred for its specific spatial projection of the carboxamide group into enzymatic binding pockets[1], though cis-isomers and hydrochloride salts are also widely utilized depending on the target[3][4].

Table 1: Quantitative Chemical Data for 4-Aminocyclohexane-1-carboxamide
PropertyTrans-IsomerCis-IsomerHydrochloride Salt
CAS Number 791775-31-0754182-14-4856563-23-0
Molecular Formula C7​H14​N2​O C7​H14​N2​O C7​H15​ClN2​O
Molecular Weight 142.20 g/mol 142.20 g/mol 178.66 g/mol
Purity Standard 95% (LC-MS/NMR) 95% (LC-MS/NMR) 95% (LC-MS/NMR)
Storage Conditions Dark, sealed, dry, RTDark, sealed, dry, RTDesiccated, RT

Application I: Synthesis of Aminopurine-Based Anti-Cancer Agents

Mechanistic Rationale

Aminopurine compounds have demonstrated significant efficacy in treating solid tumors, specifically melanoma, and in inducing cancer stem cell death[2][5]. The synthesis of these agents relies on the precise, regioselective functionalization of a dihalogenated nitropyrimidine core. 4-Aminocyclohexane-1-carboxamide is utilized to install a cyclohexylamide sidechain, which is crucial for the pharmacokinetic profile and target engagement of the final drug molecule[6].

Synthesis_Workflow N1 Dihalogenated Nitropyrimidine (Electrophile) N3 Cool to -78°C in THF/DCM Add DIEA/TEA Base N1->N3 N2 4-Aminocyclohexane-1-carboxamide (Nucleophile) N2->N3 N4 Regioselective S_NAr Reaction N3->N4 N5 Cyclohexylamide-Substituted Pyrimidine Intermediate N4->N5

Figure 1: Regioselective SNAr workflow for synthesizing aminopurine intermediates.

Validated Protocol: Regioselective SN​Ar Addition

Note: This protocol is designed as a self-validating system. The strict temperature control is the primary variable determining the success of the regioselective substitution.

Reagents:

  • Dihalogenated nitropyrimidine (1.0 eq)

  • 4-Aminocyclohexane-1-carboxamide (1.05 eq)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the dihalogenated nitropyrimidine in anhydrous DCM or THF (approx. 0.1 M concentration).

  • Thermal Control (Critical Causality): Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Rationale: Dihalogenated pyrimidines are highly electrophilic. Conducting the reaction at -78 °C kinetically traps the mono-substituted product and prevents the primary amine from displacing the second halogen atom[2].

  • Base Addition: Add DIEA or TEA dropwise to the cooled solution. Rationale: The non-nucleophilic base acts as an acid scavenger, neutralizing the HCl generated during the substitution and preventing the protonation of the incoming amine nucleophile.

  • Nucleophile Introduction: Dissolve 4-aminocyclohexane-1-carboxamide in a minimal volume of the chosen solvent and add it dropwise over 30 minutes via a syringe pump.

  • Monitoring & Quenching: Stir the reaction at -78 °C for 2 hours. Monitor the consumption of the starting material via LC-MS. Once complete, quench the reaction at -78 °C with a saturated aqueous NH4​Cl solution before allowing it to warm to room temperature.

  • Purification: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography to yield the mono-substituted intermediate.

Application II: Development of GCN2 Kinase Inhibitors

Mechanistic Rationale

General Control Nonderepressible 2 (GCN2) kinase is a critical enzyme that allows cancer cells to survive in nutrient-deprived tumor microenvironments[7]. Upon amino acid deprivation, GCN2 phosphorylates eIF2 α , which paradoxically increases the translation of Activating Transcription Factor 4 (ATF4). ATF4 drives the transcription of genes involved in autophagy and amino acid metabolism, promoting tumor stress adaptation[7].

Triazolopyridopyrimidine derivatives synthesized using 4-aminocyclohexane-1-carboxamide act as potent GCN2 inhibitors, blocking this survival pathway[8].

GCN2_Pathway A Tumor Amino Acid Deprivation B GCN2 Kinase Activation A->B Triggers C eIF2α Phosphorylation B->C Catalyzes D ATF4 Translation C->D Induces E Tumor Stress Adaptation D->E Promotes F Triazolopyridopyrimidine Inhibitor F->B Blocks

Figure 2: Mechanism of GCN2 kinase in tumor stress adaptation and targeted inhibition.

Validated Protocol: Heterocyclic N-Alkylation/Substitution

Note: This protocol utilizes the hydrochloride salt of the building block, necessitating specific solvent and base choices to ensure solubility and reactivity.

Reagents:

  • 6-Bromo-[1,2,4]triazolo-heterocycle intermediate (1.0 eq)

  • 4-Aminocyclohexane-1-carboxamide hydrochloride (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ ) (2.5 eq)

  • N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Free-Basing the Nucleophile: In a reaction vial, suspend 4-aminocyclohexane-1-carboxamide hydrochloride and finely powdered K2​CO3​ in anhydrous NMP. Rationale: K2​CO3​ is required to deprotonate the hydrochloride salt, generating the active free amine in situ. NMP is selected as a polar aprotic solvent because it effectively dissolves both the highly polar carboxamide intermediate and the inorganic base[7].

  • Electrophile Addition: Add the bromo-heterocycle intermediate directly to the suspension.

  • Ambient Temperature Reaction (Critical Causality): Seal the vial and shake/stir the mixture at room temperature (approx. 20-25 °C) for 3 to 4 hours. Rationale: Unlike highly deactivated systems that require heating, the triazolopyridopyrimidine core is sufficiently activated for substitution. Heating this specific reaction mixture in NMP can lead to the thermal degradation of the carboxamide group or unwanted side reactions[7].

  • Workup & Deposition: Dilute the reaction mixture with H2​O (approx. 2.5x the volume of NMP) to precipitate the crude product. Concentrate the mixture to dryness under reduced pressure.

  • Solid-Phase Loading: Redissolve the crude residue in a minimal amount of solvent, add Celite®, and evaporate to dryness. Rationale: Solid-phase loading onto Celite® prevents the highly polar product from crashing out at the top of the chromatography column, ensuring a tight band during elution.

  • Chromatography: Purify via flash chromatography (Silica gel, eluting with a gradient of CH2​Cl2​ / MeOH / conc. aq. NH4​OH 89/10/1) to afford the pure target inhibitor[7].

References

  • BLD Pharm: trans-4-Aminocyclohexane-1-carboxamide. bldpharm.com.
  • AiFChem: cis-4-aminocyclohexane-1-carboxamide. aifchem.com.
  • AiFChem: 4-aminocyclohexane-1-carboxamide hydrochloride. aifchem.com.
  • Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith (WO2017173206A1). Google Patents.
  • Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith (WO2016057370A1). Google Patents.
  • Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith (CA2963639A1). Google Patents.
  • Triazolopyridopyrimidine and dihydroimidazopyridopyrimidine derivatives as inhibitors of the gcn2 kinase, compositions and uses thereof (WO2025043350A1). Google Patents.
  • Triazolopyridopyrimidine and dihydroimidazopyridopyrimidine derivatives as inhibitors of the gcn2 kinase, compositions and uses thereof (WO2025043350A1 - Secondary Citation). Google Patents.

Sources

Application

Application Notes and Protocols for 4-Aminocyclohexane-1-carboxamide in Drug Discovery

Introduction: The Strategic Value of the 4-Aminocyclohexane-1-carboxamide Scaffold In the landscape of modern medicinal chemistry, the identification of novel scaffolds that provide a unique three-dimensional arrangement...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 4-Aminocyclohexane-1-carboxamide Scaffold

In the landscape of modern medicinal chemistry, the identification of novel scaffolds that provide a unique three-dimensional arrangement of functional groups is paramount for the discovery of new therapeutics. The 4-Aminocyclohexane-1-carboxamide core represents a compelling, yet underexplored, starting point for fragment-based and lead-optimization campaigns. Its intrinsic structural features—a rigid cyclohexane ring, a primary amine, and a primary carboxamide—offer a trifecta of functionalities poised for strategic derivatization and interaction with a multitude of biological targets.

The cyclohexane framework is a well-established motif in numerous approved drugs, valued for its ability to confer conformational rigidity, which can reduce the entropic penalty upon binding to a target and improve potency.[1][2] Unlike flat aromatic rings, the chair conformation of the cyclohexane ring presents substituents in distinct axial and equatorial orientations, allowing for precise three-dimensional exploration of a binding pocket.[1][3] The primary amine and carboxamide groups are quintessential pharmacophores. The amine can be readily functionalized and, in its protonated state, can form crucial ionic interactions, while the carboxamide is a versatile hydrogen bond donor and acceptor, frequently observed in the active sites of enzymes, particularly kinases.[4][5]

This guide provides a comprehensive overview of the potential applications of the 4-Aminocyclohexane-1-carboxamide scaffold in drug discovery, complete with detailed protocols for the synthesis of a focused library of derivatives and their subsequent biological evaluation.

Application Note I: Development of Novel Kinase Inhibitors

Scientific Rationale

The carboxamide moiety is a privileged functional group in the design of kinase inhibitors, often playing a critical role in binding to the hinge region of the ATP-binding site through a network of hydrogen bonds.[6][7] The 4-Aminocyclohexane-1-carboxamide scaffold can be conceptualized as a novel platform for presenting a carboxamide group to the kinase hinge, while the cyclohexane ring serves as a rigid scaffold to position substituents into other key regions of the ATP pocket, such as the solvent-exposed region or the hydrophobic back pocket. The primary amine at the 4-position provides a convenient handle for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) and to modulate the physicochemical properties of the molecule.

Derivatives of this scaffold could be designed to target a range of kinases implicated in oncology, inflammation, and other diseases. The key design strategy involves the acylation or alkylation of the 4-amino group with moieties known to interact with specific sub-pockets of the target kinase.

Hypothetical Signaling Pathway

kinase_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activates Downstream Kinase (e.g., Syk, JNK) Downstream Kinase (e.g., Syk, JNK) Receptor Tyrosine Kinase (RTK)->Downstream Kinase (e.g., Syk, JNK) Phosphorylates Transcription Factors Transcription Factors Downstream Kinase (e.g., Syk, JNK)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival Promotes 4-ACC-Derivative 4-ACC Derivative (Inhibitor) 4-ACC-Derivative->Downstream Kinase (e.g., Syk, JNK) Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a 4-Aminocyclohexane-1-carboxamide (4-ACC) derivative.

Application Note II: Scaffolds for G-Protein Coupled Receptor (GPCR) Ligands

Scientific Rationale

G-Protein Coupled Receptors (GPCRs) are a major class of drug targets, and ligands that modulate their activity are of significant therapeutic interest.[8][9] The aminocyclohexane motif is a recognized scaffold in the design of GPCR ligands.[10] The primary amine of 4-Aminocyclohexane-1-carboxamide can serve as a key interaction point, often forming a salt bridge with an acidic residue (e.g., Asp or Glu) in the transmembrane domain of many aminergic GPCRs.[11]

The cyclohexane ring provides a rigid framework for the presentation of other pharmacophoric elements. Derivatization of the carboxamide group, or further substitution on the cyclohexane ring, could lead to novel ligands with high affinity and selectivity for a specific GPCR. For example, the carboxamide could be replaced with other functional groups to probe interactions in the ligand-binding pocket, or it could be functionalized to extend into extracellular loops of the receptor.

Experimental Workflow for GPCR Ligand Discovery

gpcr_workflow cluster_0 Library Synthesis cluster_1 Screening Cascade Start 4-Aminocyclohexane- 1-carboxamide Derivatization N-Acylation/ N-Alkylation Start->Derivatization Library Focused Library of Derivatives Derivatization->Library Primary_Screen Radioligand Binding Assay Library->Primary_Screen Functional_Assay cAMP or Ca2+ Flux Assay Primary_Screen->Functional_Assay Selectivity_Panel Counter-screening against related GPCRs Functional_Assay->Selectivity_Panel Lead_Compound Lead Compound Selectivity_Panel->Lead_Compound Identifies Selective Hits

Caption: Workflow for the discovery of GPCR ligands from a 4-Aminocyclohexane-1-carboxamide-based library.

Protocols

Protocol 1: Synthesis of a Focused Library of N-Aryl-4-aminocyclohexane-1-carboxamide Derivatives

This protocol describes the synthesis of a small library of derivatives through the acylation of the 4-amino group of 4-Aminocyclohexane-1-carboxamide with a selection of substituted benzoyl chlorides.

Materials:

  • 4-Aminocyclohexane-1-carboxamide hydrochloride

  • A selection of substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride, 3-nitrobenzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Preparation of the Free Amine: In a round-bottom flask, suspend 4-Aminocyclohexane-1-carboxamide hydrochloride (1.0 eq) in anhydrous DCM. Add TEA or DIPEA (2.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Acylation Reaction: In a separate flask, dissolve the desired substituted benzoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the solution of the benzoyl chloride dropwise to the stirred suspension of the free amine at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in DCM or a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final compounds by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general method for assessing the inhibitory activity of the synthesized derivatives against a target kinase using a fluorescence-based assay.[12][13]

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT, and a surfactant like Brij-35)

  • Synthesized inhibitor compounds dissolved in DMSO (10 mM stock)

  • Positive control inhibitor (known inhibitor of the target kinase)

  • 384-well black, low-volume assay plates

  • Microplate reader capable of fluorescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.

  • Enzyme and Substrate Preparation: Prepare a solution of the kinase in the assay buffer at 2x the final desired concentration. Prepare a solution of the fluorescently labeled peptide substrate and ATP in the assay buffer at 2x the final desired concentration.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound, positive control, or vehicle control (DMSO in buffer) to the wells of the 384-well plate.

    • Add 5 µL of the 2x kinase solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of the 2x substrate/ATP solution to each well.

  • Reaction and Detection: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for 60-120 minutes. The progress of the reaction (phosphorylation of the substrate) is monitored by a change in fluorescence, which can be measured directly or after the addition of a stop/developing reagent, depending on the specific assay kit.

  • Data Analysis:

    • Correct the raw fluorescence data by subtracting the background signal (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

Data Presentation

Table 1: Hypothetical Screening Data for N-Aryl-4-aminocyclohexane-1-carboxamide Derivatives against Kinase X
Compound IDR-Group (Substituent on Benzoyl)IC₅₀ (µM)
4-ACC-01 H> 50
4-ACC-02 4-Cl15.2
4-ACC-03 4-OCH₃28.5
4-ACC-04 3-NO₂8.9
4-ACC-05 2,4-diCl5.1
Control Staurosporine0.02

Conclusion

The 4-Aminocyclohexane-1-carboxamide scaffold presents a promising starting point for the development of novel therapeutic agents. Its inherent structural features allow for facile derivatization and the three-dimensional exploration of target binding sites. The protocols outlined in this guide provide a robust framework for the synthesis of a focused library of derivatives and their subsequent evaluation as potential kinase inhibitors or GPCR ligands. The successful application of these methods will undoubtedly pave the way for the discovery of new lead compounds based on this versatile scaffold.

References

  • Bond, A. D., & Jones, W. (2001).[1]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Journal of the American Chemical Society, 123(46), 11507-11508.

  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.
  • BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • G. S. K. K. Reddy, et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 1234.
  • Ellis, J. M., et al. (2016). Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. ACS Medicinal Chemistry Letters, 7(11), 1033-1038.
  • BenchChem. (2025). Synthetic Utility of Cyclohexane Derivatives in Organic Chemistry: Application Notes and Protocols.
  • ResearchGate. (2016). Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization.
  • Altman, M. D., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(4), 584-591.
  • Chemspace. (n.d.). Bioisosteric Replacements.
  • Bentham Science Publishers. (2025). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Current Topics in Medicinal Chemistry.
  • New and Unusual Scaffolds in Medicinal Chemistry. (2011). Chemical Society Reviews, 40(11), 5514-33.
  • ResearchGate. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 9(16), 1917-1930.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.).
  • Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres.
  • Ataman Kimya. (n.d.). AMINOCYCLOHEXANE.
  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (2013). Journal of Medicinal Chemistry, 56(17), 6845-6857.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • Office of Scientific and Technical Information. (2016). Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Retrieved from Cambridge MedChem Consulting website.
  • Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation.
  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2023). ACS Omega, 8(4), 4059-4076.
  • Harnessing cyclotides to design and develop novel peptide GPCR ligands. (2020). Chemical Science, 11(34), 9037-9048.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). Journal of Medicinal Chemistry.
  • SlideShare. (n.d.). Drug design: optimizing target interactions.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). Biological Chemistry, 402(6), 665-674.
  • High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. (2022). Scientific Reports, 12(1), 21703.
  • Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI. (2013). PLOS One, 8(2), e58010.
  • Google Patents. (n.d.). EP0055145B1 - 4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024).
  • How ligands illuminate GPCR molecular pharmacology. (2017). Trends in Pharmacological Sciences, 38(1), 64-79.
  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (2023). Heliyon, 9(8), e18671.
  • Google Patents. (n.d.). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2024). RSC Medicinal Chemistry, 15(3), 567-582.
  • International Journal of Pharmaceutical Erudition. (n.d.).
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Pharmaceuticals, 15(10), 1209.
  • Enamine. (n.d.). GPCR Library.
  • Enamine. (n.d.). GPCR Libraries.
  • ResearchGate. (n.d.). How Ligands Illuminate GPCR Molecular Pharmacology.
  • Synthesis of 4-Aminocoumarin Derivatives with N-Substitutents Containing Hydroxy or Amino Groups. (2014).

Sources

Method

Application Note: Utilizing 4-Aminocyclohexane-1-carboxamide as a Core Scaffold for the Development of Novel AMPA Receptor Negative Allosteric Modulators

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The overactivation of α-amino-3-hydroxy-5-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The overactivation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) is a primary driver of excitotoxicity, a pathological mechanism underlying epilepsy, chronic inflammatory pain, and neurodegenerative diseases[1]. While competitive antagonists effectively block AMPARs, they often cause severe adverse effects by completely abolishing basal excitatory synaptic transmission. Consequently, the drug development field has shifted toward Negative Allosteric Modulators (NAMs) , which fine-tune receptor kinetics without eliminating physiological signaling[2].

Recent breakthroughs have identified heterocyclic carboxamides—specifically thiazole-4-carboxamides and isoxazole-4-carboxamides—as highly potent AMPAR NAMs[1],[2]. These compounds accelerate receptor desensitization and deactivation, drastically reducing peak calcium/sodium influx.

4-Aminocyclohexane-1-carboxamide [3] serves as an ideal, highly tunable aliphatic scaffold for developing next-generation AMPAR NAMs.

  • The Carboxamide Moiety: Acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule to regulatory sites (e.g., S497, S729) within the AMPAR allosteric pocket.

  • The Cyclohexane Ring: Provides a rigid, stereochemically defined core (cis/trans isomerism) that optimally projects lipophilic appendages into the receptor's hydrophobic sub-pockets.

  • The Primary Amine: Serves as a versatile nucleophile for rapid derivatization (e.g., via amide coupling with diverse heterocyclic carboxylic acids).

Pathway Glutamate Glutamate (Endogenous Agonist) AMPAR AMPA Receptor (GluA2 Subunit) Glutamate->AMPAR Activates CaNa Ca2+/Na+ Influx (Excitotoxicity) AMPAR->CaNa Ion Channel Opening NAM Carboxamide Derivative (NAM Scaffold) NAM->AMPAR Allosteric Inhibition Neuroprotection Neuroprotection & Analgesia CaNa->Neuroprotection Reduced by NAM

Mechanism of AMPA receptor modulation by carboxamide-derived negative allosteric modulators.

Scaffold Utilization & Development Workflow

To systematically identify potent AMPAR inhibitors, 4-aminocyclohexane-1-carboxamide[3] is utilized in a high-throughput derivatization pipeline. By coupling the primary amine with various heteroaromatic rings (mimicking known thiazole/isoxazole modulators[1],[2]), researchers can build a targeted library of non-competitive inhibitors.

G A 4-Aminocyclohexane-1-carboxamide (Core Scaffold) B Amide Coupling / Derivatization (Heterocyclic Acids) A->B Synthesis C LC-MS & NMR Validation (Purity >95%) B->C QC D In Vitro Electrophysiology (HEK293T GluA2 Patch-Clamp) C->D Screening E Kinetic Analysis (Deactivation & Desensitization) D->E Data Processing F Hit Identification (Potent NAMs) E->F Selection

Workflow for developing AMPA receptor NAMs using a 4-aminocyclohexane-1-carboxamide scaffold.

Self-Validating Experimental Protocols

Protocol A: Chemical Derivatization (Amide Coupling)

Objective: Synthesize a target library by coupling 4-aminocyclohexane-1-carboxamide with lipophilic heteroaryl carboxylic acids.

Causality & Rationale: HATU is selected as the coupling reagent over EDC/NHS because it facilitates rapid amide bond formation with sterically hindered cycloalkylamines while preventing epimerization of the stereocenters on the cyclohexane ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the chosen heteroaryl carboxylic acid (e.g., 2-(4-methoxyphenyl)thiazole-4-carboxylic acid) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.1 eq of trans-4-aminocyclohexane-1-carboxamide hydrochloride[3]. (Note: The trans-isomer is preferred to project the bulky substituents equatorially, minimizing steric clash in the receptor pocket).

  • Reaction & Quenching: Stir for 4-6 hours. Monitor completion via TLC. Quench the reaction with saturated aqueous NaHCO₃.

  • Extraction & Purification: Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient).

  • Self-Validation Checkpoint: Confirm structure and >95% purity using ¹H-NMR and LC-MS before proceeding to biological assays. Impurities can cause off-target receptor blockade.

Protocol B: Electrophysiological Validation (Whole-Cell Patch Clamp)

Objective: Quantify the inhibitory potency and kinetic modulation of the synthesized derivatives on GluA2 AMPARs.

Causality & Rationale: HEK293T cells are utilized because they lack endogenous AMPARs, providing a zero-background environment for expressing specific GluA2 subunits[1]. A fast-perfusion system (piezo-driven theta glass) is mandatory; conventional bath perfusion is too slow to capture AMPAR desensitization, which occurs within ~2–5 milliseconds[2].

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293T cells with plasmids encoding the GluA2 subunit and GFP (for visualization) using Lipofectamine 3000. Incubate for 24-48 hours.

  • Solution Preparation:

    • Extracellular Solution: 150 mM NaCl, 2.8 mM KCl, 0.5 mM MgCl₂, 2.0 mM CaCl₂, 10 mM HEPES (pH 7.4).

    • Intracellular Solution: 110 mM CsF, 30 mM CsCl, 4 mM NaCl, 0.5 mM CaCl₂, 10 mM HEPES, 5 mM EGTA, and 0.1 mM spermine (pH 7.2). (Causality: Spermine is included to maintain the physiological inward rectification of AMPARs).

  • Patching: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Establish a high-resistance gigaseal (>1 GΩ) on a GFP-positive cell, then apply brief suction to achieve the whole-cell configuration. Hold the membrane potential at -60 mV.

  • Self-Validation Checkpoint (Baseline Stability): Apply 10 mM glutamate for 500 ms using the fast-perfusion system. Record 5 consecutive responses. If the peak amplitude variance exceeds 10%, discard the cell to prevent false-positive inhibition readings.

  • Drug Application & Recording: Co-apply 10 mM glutamate with 15 µM of the synthesized carboxamide derivative[2]. Record the whole-cell currents, sampling at 10 kHz and filtering at 2 kHz.

  • Kinetic Analysis: Measure the peak current amplitude. Fit the decay phase of the current to a double-exponential function to extract the deactivation ( τdeact​ ) and desensitization ( τdes​ ) time constants.

Quantitative Data Presentation

The following table summarizes the anticipated biophysical gating properties of carboxamide-derived AMPAR modulators based on established literature for thiazole and isoxazole derivatives[1],[2]. Effective NAMs built on the 4-aminocyclohexane-1-carboxamide scaffold should aim for these kinetic benchmarks.

Compound ClassModification at 4-AmineGluA2 Peak Current Inhibition (%)Deactivation Time Constant ( τdeact​ , ms)Desensitization Time Constant ( τdes​ , ms)
Baseline (Glutamate only) N/A0%~1.20~4.50
Thiazole-Carboxamides 2-(4-methoxyphenyl)thiazole~80% (5-fold decrease)~0.85~2.10
Isoxazole-Carboxamides 3-phenylisoxazole~85% (7.8-fold decrease)~0.90~1.85
Scaffold Control Unmodified< 5%~1.18~4.45

Data Interpretation: A successful hit compound will demonstrate a significant reduction in peak current amplitude coupled with an acceleration (lower ms value) of the desensitization time constant ( τdes​ ), confirming its mechanism as a negative allosteric modulator[1],[2].

References

  • PubChem: 4-Aminocyclohexane-1-carboxamide. National Center for Biotechnology Information. PubChem Compound Summary for CID 16791739. URL: [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Qneibi, M., Hawash, M., Bdir, S., Bdair, M., & Aldwaik, S. A. (2024). Molecules, 29(13), 3232. URL: [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Qneibi, M., Hawash, M., Bdir, S., Bdair, M., Idais, T., Sarhan, I., & Touqan, J. (2025). Journal of Xenobiotics, 15(2), 40. URL: [Link]

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Aminocyclohexanecarboxylic Acid (ACHC) Analogues

Introduction: Engineering Peptide Conformation with Cyclic Residues Peptides are at the forefront of modern therapeutic development, offering high specificity and potency.[1] However, their inherent flexibility and susce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Engineering Peptide Conformation with Cyclic Residues

Peptides are at the forefront of modern therapeutic development, offering high specificity and potency.[1] However, their inherent flexibility and susceptibility to proteolytic degradation can limit their clinical utility.[2][3] A key strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids that impart conformational rigidity. Among these, aminocyclohexanecarboxylic acid (ACHC) analogues have emerged as powerful tools for inducing stable secondary structures, such as helices and turns, in peptide backbones.[2][4] The constrained cyclic nature of ACHC residues pre-organizes the peptide chain, leading to enhanced biological activity, improved stability, and predictable structural motifs.[2][5]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-protected aminocyclohexanecarboxylic acid (Fmoc-ACHC-OH) analogues into peptides via solid-phase peptide synthesis (SPPS). We will delve into the unique challenges posed by these sterically demanding building blocks and present optimized strategies to ensure high coupling efficiencies and final peptide purity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the structural benefits of ACHC in their peptide design and synthesis endeavors.

The Foundational Chemistry: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the predominant method for chemically synthesizing peptides.[6][7] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[7][8] This solid-phase approach simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing.[7] The synthesis cycle consists of two main steps:

  • Fmoc Deprotection: The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[9][10] This exposes a free amine group for the next coupling reaction.

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and then coupled to the newly exposed N-terminal amine of the peptide chain, forming a new peptide bond.[8]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[8][]

Unique Challenges in the Incorporation of ACHC Analogues

The incorporation of ACHC and other sterically hindered amino acids presents specific challenges compared to standard proteinogenic amino acids.[12] Understanding these challenges is crucial for developing effective protocols.

  • Steric Hindrance: The bulky cyclohexane ring of ACHC can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[12] This steric clash can lead to slow or incomplete coupling reactions, resulting in deletion sequences and decreased purity of the final product.

  • Aggregation: Sequences containing multiple hydrophobic or β-branched residues are prone to inter- and intra-chain aggregation on the solid support.[13][14] The hydrophobicity of the cyclohexane ring can exacerbate this issue, making reactive sites less accessible and hindering both deprotection and coupling steps.[13]

  • Coupling Reagent Selection: Standard coupling conditions may not be sufficient to overcome the steric barrier presented by ACHC. Therefore, the selection of a highly reactive coupling reagent is critical to drive the reaction to completion and minimize side reactions.[12]

Experimental Protocols

The following protocols have been optimized for the incorporation of Fmoc-ACHC-OH analogues into peptide sequences using manual or automated solid-phase synthesizers.

Protocol 1: Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).[15]

  • Resin Selection:

    • For C-terminal amides, use Rink Amide resin.[15]

    • For C-terminal carboxylic acids, use 2-Chlorotrityl chloride or Wang resin.[15]

  • Resin Swelling:

    • Place the desired amount of resin in a fritted reaction vessel.

    • Add sufficient DMF to cover the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation to ensure accessibility of the reactive sites.[7]

    • Drain the DMF and wash the resin three times with DMF.

Protocol 2: N-Terminal Fmoc Deprotection

Complete removal of the Fmoc group is essential before coupling the next amino acid.

  • Add a solution of 20% (v/v) piperidine in DMF to the swelled peptide-resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete deprotection.[12]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[10][12]

For sequences prone to aggregation, the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2%) to the piperidine solution can accelerate Fmoc removal.[16]

Diagram: The SPPS Cycle for ACHC Incorporation

SPPS_Cycle_for_ACHC cluster_main SPPS Cycle cluster_reagents Reagents A Resin-Bound Peptide (N-Terminal Fmoc) B Fmoc Deprotection (20% Piperidine/DMF) A->B Step 1 C Resin-Bound Peptide (Free N-Terminal Amine) B->C Wash E Coupling Reaction C->E Step 2 D Amino Acid Activation (Fmoc-ACHC-OH + HATU/DIPEA) D->E E->A Wash Fmoc_ACHC Fmoc-ACHC-OH Fmoc_ACHC->D HATU HATU HATU->D DIPEA DIPEA DIPEA->D

Caption: The core workflow for incorporating an ACHC residue in Fmoc-SPPS.

Protocol 3: Coupling of Fmoc-ACHC-OH

Due to steric hindrance, a highly efficient coupling strategy is required. The use of aminium/uronium salt-based reagents like HATU is strongly recommended.[12]

  • Activation of Fmoc-ACHC-OH:

    • In a separate vessel, dissolve Fmoc-ACHC-OH (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.[12]

    • Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture.[12]

    • Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature. For ACHC analogues, a minimum coupling time of 2-4 hours is recommended.[12] For particularly difficult couplings, the reaction time can be extended overnight.

  • Monitoring the Coupling:

    • After the coupling time, take a small sample of the resin beads and perform a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines.[12]

    • A negative result (yellow/colorless beads) indicates complete coupling. A positive result (blue/purple beads) indicates incomplete coupling, and a second coupling step (recoupling) should be performed with a fresh solution of activated Fmoc-ACHC-OH.

Table: Recommended Reagents and Conditions for ACHC Coupling
ParameterRecommendationRationale
Amino Acid Fmoc-ACHC-OH3-5 equivalents
Coupling Reagent HATU3-5 equivalents
Base DIPEA6-10 equivalents
Solvent DMFHigh purity, amine-free
Reaction Time 2-4 hours (minimum)Extended time to overcome steric hindrance of the ACHC residue.
Monitoring Kaiser TestQualitative check for free primary amines to confirm reaction completion.
Protocol 4: Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes acid-labile side-chain protecting groups.

  • After the final coupling and deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K: TFA/phenol/water/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5).[7] For peptides containing Arg(Pbf) and Trp(Boc), a simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is often sufficient.[8]

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.[8]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and residual protecting groups.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase HPLC.

Structural Impact and Applications

The incorporation of ACHC isomers (cis or trans) into a peptide sequence has a profound and predictable impact on its secondary structure. Homooligomers of trans-ACHC, for example, are known to adopt a stable 14-helix conformation.[2] This ability to enforce specific folding patterns makes ACHC-containing peptides highly valuable in various fields:

  • Therapeutics: By creating peptides with stable, well-defined structures, it is possible to enhance their binding affinity to biological targets, improve their resistance to proteases, and increase their in vivo half-life.[1][2]

  • Biomaterials: The self-assembly properties of conformationally ordered peptides can be harnessed to create novel biomaterials, such as hydrogels for tissue engineering and drug delivery.[17]

  • Chemical Biology: ACHC-containing peptides serve as excellent scaffolds for studying protein-protein interactions and for designing inhibitors of specific biological pathways.[5]

Diagram: Impact of ACHC on Peptide Structure

ACHC_Impact cluster_flexible Standard Peptide cluster_rigid ACHC-Containing Peptide Flexible Flexible, Random Coil (Prone to Degradation) Rigid Rigid, Defined Helix (Enhanced Stability & Activity) Flexible->Rigid Incorporate ACHC Residue

Caption: ACHC residues induce a transition from a flexible to a rigid conformation.

Conclusion

The use of aminocyclohexanecarboxylic acid analogues is a powerful strategy for designing peptides with enhanced structural stability and biological function. While the steric bulk of these cyclic residues introduces challenges to standard solid-phase peptide synthesis protocols, these can be effectively overcome through the use of highly active coupling reagents, extended reaction times, and careful monitoring of reaction completion. The protocols outlined in this guide provide a robust framework for the successful incorporation of ACHC building blocks, enabling researchers to unlock the full potential of these conformationally constrained residues in the development of next-generation peptide therapeutics and advanced biomaterials.

References

  • Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Jana, P., et al. (n.d.). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Wiley Online Library.
  • Isidro-Llobet, A., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC.
  • Balo, R., et al. (2023, October 6). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB00906H.
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Coupling Fmoc-Aph(Cbm)-OH in Solid-Phase Peptide Synthesis.
  • Strijowski, U., & Sewald, N. (2004, April 21). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry. DOI: 10.1039/b312432k.
  • Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry.
  • Osorio, E., et al. (2008, February 15). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. PubMed.
  • Beyermann, M., et al. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Amblard, M., et al. (2006, July 15). Methods and protocols of modern solid phase Peptide synthesis. PubMed. DOI: 10.1385/MB:33:3:239.
  • Lokey Lab Protocols. (2017, March 16). Fmoc. Wikidot.
  • BenchChem. (2025). A Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • GenScript. (2024, January 30). Three Inventive Biomedical Applications for Synthetic Peptides.
  • BenchChem. (2025, October 3). The 4 Most Promising Therapeutic Applications for Peptide Drug Development.
  • Góngora-Benítez, M., et al. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • PMC. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Esco Aster. (2019, November 4). BIOACTIVE PEPTIDES: Applications and Our Solutions!.
  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
  • Creative Peptides. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

Sources

Method

Application Note: Scalable Preparation of Isomerically Pure trans-4-Amino-1-cyclohexanecarboxylic Acid Derivatives

Executive Summary & Context trans-4-Amino-1-cyclohexanecarboxylic acid (trans-ACCA) and its derivatives are critical structural motifs in modern drug discovery. They serve as conformationally constrained building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

trans-4-Amino-1-cyclohexanecarboxylic acid (trans-ACCA) and its derivatives are critical structural motifs in modern drug discovery. They serve as conformationally constrained building blocks for peptidomimetics, thrombin inhibitors (e.g., L-370518), and widely used active pharmaceutical ingredients (APIs) such as the antidiabetic drug glimepiride[1][2].

The primary challenge in synthesizing trans-ACCA derivatives lies in achieving high isomeric purity. Standard catalytic hydrogenation of 4-aminobenzoic acid typically yields an unfavorable mixture of cis and trans isomers[1][3]. Traditional purification relies on exhaustive and low-yielding fractional crystallization. This application note details a self-validating, thermodynamically driven epimerization protocol that consistently delivers trans-ACCA derivatives with >99.7% isomeric purity and excellent overall yields[1][4].

Mechanistic Rationale: The Epimerization Strategy

As an Application Scientist, it is crucial to understand why a protocol works, rather than just executing it. The stereocenter at the C1 position of the cyclohexane ring (bearing the carboxylate) is susceptible to base-catalyzed enolization.

The Causality of Reagent Selection: Early attempts to epimerize the cis/trans mixture of methyl 4-aminocyclohexanecarboxylate using sodium methoxide (NaOMe) in methanol stalled at a 70:30 (trans:cis) equilibrium[1]. This occurs because the energy difference between the cis (axial-equatorial) and trans (diequatorial) methyl esters is insufficient to drive total conversion.

To break this thermodynamic ceiling, two strategic modifications are employed:

  • Steric Amplification via N-Protection: The primary amine is protected with a bulky phthalimide group. This not only prevents unwanted side reactions during strong base exposure but also locks the C4 substituent into a rigid equatorial position.

  • Transesterification-Driven Equilibrium: By switching the base/solvent system to potassium tert-butoxide (KOtBu) in isopropanol (IPA), a simultaneous transesterification occurs[4]. The methyl ester is converted to an isopropyl ester. The extreme steric bulk of the isopropyl ester, combined with the bulky N-phthalimido group, severely destabilizes the cis isomer due to 1,3-diaxial interactions. The thermodynamic sink shifts almost entirely to the 1,4-diequatorial trans isomer, achieving >99.7% purity[4].

Experimental Workflow

G A cis/trans-Mixture (Methyl Ester) B N-Phthalimide Protection A->B C Thermodynamic Epimerization (KOtBu, IPA) B->C D Isomerically Pure trans-Isomer (>99.7%) C->D E Hydrazinolysis & Derivatization D->E

Workflow for stereoselective synthesis of trans-4-aminocyclohexanecarboxylic acid derivatives.

Optimization Data for Base-Catalyzed Epimerization

The following table summarizes the quantitative data driving the selection of the optimal epimerization conditions. Note the dramatic shift in isomeric purity when transitioning from methanolic to isopropanolic conditions.

EntryBase (Equiv)SolventTemp (°C)Time (h)Final trans:cis RatioYield (%)
1DBU (1.0)Methanol658N/A (No reaction)-
2NaOMe (1.0)Methanol65670:30Quantitative
3NaOMe (1.0)THF65370:30Quantitative
4 KOtBu (0.5) Isopropanol 65 4 99.7 : 0.3 70–75

Data adapted from Patil et al., demonstrating the superiority of KOtBu/IPA for stereocontrol[1][4].

Detailed Step-by-Step Methodology

Phase 1: Synthesis of Methyl 4-phthalimidocyclohexanecarboxylate

Objective: Protect the primary amine and introduce steric bulk.

  • Preparation: Suspend methyl 4-aminocyclohexanecarboxylate hydrochloride (1.0 equiv, cis/trans mixture) in toluene.

  • Reaction: Add phthalic anhydride (1.05 equiv) and triethylamine (1.2 equiv) to the suspension[1].

  • Reflux: Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water generated during imide formation. Maintain reflux for 8–10 hours.

  • Workup: Cool the reaction to ambient temperature. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Isolation: Concentrate the toluene layer under reduced pressure and crystallize the crude product from methanol to yield methyl 4-phthalimidocyclohexanecarboxylate (approx. 75% yield)[1].

Phase 2: Thermodynamic Epimerization & Transesterification

Objective: Convert the isomeric mixture exclusively to the trans-isopropyl ester.

  • Solvent Preparation: Ensure isopropanol (IPA) is strictly anhydrous to prevent competitive hydrolysis of the ester by the strong base.

  • Reagent Addition: Dissolve methyl 4-phthalimidocyclohexanecarboxylate (1.0 equiv) in IPA. Slowly add potassium tert-butoxide (0.5 equiv) under an inert nitrogen atmosphere[4].

  • Isomerization: Heat the reaction mixture to 65 °C and stir for 4 hours. Self-Validation Check: Monitor the reaction via HPLC; the cis peak will diminish as the trans peak grows, alongside the conversion of the methyl ester to the isopropyl ester[1][4].

  • Quenching & Isolation: Cool to room temperature, neutralize with dilute acetic acid, and extract with dichloromethane (DCM). Concentrate the organic phase to yield isopropyl trans-4-phthalimidocyclohexanecarboxylate (70–75% yield, >99.7% isomeric purity)[4].

Phase 3: Deprotection and Boc-Derivatization

Objective: Unmask the amine and prepare the compound for Solid-Phase Peptide Synthesis (SPPS) or API coupling.

  • Hydrazinolysis: Dissolve the pure trans-isopropyl ester in a 2:1 mixture of methanol and DCM. Add hydrazine hydrate (6.0 equiv) dropwise at 25–30 °C. Stir for 12–14 hours[1].

  • Filtration: Filter off the precipitated phthalhydrazide byproduct. Concentrate the filtrate to obtain the pure isopropyl trans-4-aminocyclohexanecarboxylate quantitatively[1].

  • Boc Protection: Dissolve the unmasked amine in DCM/water. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and sodium bicarbonate. Stir at room temperature until complete[1].

  • Saponification (Optional): If the free carboxylic acid is required, dissolve the N-Boc-isopropyl ester in methanol. Add an aqueous solution of NaOH (2.5 equiv) and stir for 11–12 hours at 25–30 °C[4]. Acidify with careful temperature control (<15 °C) to precipitate N-Boc-trans-4-aminocyclohexanecarboxylic acid (88% yield)[1][4].

References

  • Patil, P. S.; Mahajan, U. S.; Sonawane, S. P.; Gurjar, M. K. "Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives." Organic Process Research & Development, 2009, 13 (6), 1141–1144. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of cis and trans Isomers of 4-Aminocyclohexane-1-carboxamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the resolution of geometric isomers of 4-Aminocyclohexane-1-carboxamide. The effective separation of cis and trans isomers is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the resolution of geometric isomers of 4-Aminocyclohexane-1-carboxamide. The effective separation of cis and trans isomers is a critical step in drug development and chemical synthesis, as the spatial arrangement of functional groups can profoundly influence a molecule's biological activity, efficacy, and safety profile. This guide provides in-depth, field-proven methodologies and troubleshooting advice designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental structural difference between cis- and trans-4-Aminocyclohexane-1-carboxamide and how does it impact separation?

The core difference lies in the spatial orientation of the amino (-NH₂) and carboxamide (-CONH₂) groups on the cyclohexane ring. The cyclohexane ring predominantly exists in a stable chair conformation.

  • trans Isomer: In its most stable conformation, both the amino and carboxamide groups are in equatorial positions. This arrangement minimizes steric hindrance, resulting in a thermodynamically more stable isomer. The diequatorial arrangement often leads to a lower net dipole moment.

  • cis Isomer: In its most stable conformation, one substituent is in an axial position and the other is equatorial. This leads to greater steric interactions and a higher energy state compared to the trans isomer. The axial-equatorial arrangement typically results in a larger net dipole moment.

This difference in polarity is the primary principle exploited for chromatographic separations, while the different packing efficiencies and solubilities of the isomers (or their derivatives) are leveraged in crystallization-based methods.[1]

Q2: Why is the separation of these specific geometric isomers so crucial in a pharmaceutical context?

In drug development, each stereoisomer must be considered a distinct chemical entity. The three-dimensional structure of a molecule dictates how it interacts with biological targets like enzymes and receptors. One isomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even cause undesirable side effects. Therefore, isolating the specific, active isomer is essential for ensuring drug purity, maximizing efficacy, and maintaining a high safety standard.

Q3: What are the primary methods available for separating these types of non-chiral diastereomers?

The main strategies for separating cis and trans isomers of 4-Aminocyclohexane-1-carboxamide and related compounds include:

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and particularly Supercritical Fluid Chromatography (SFC) are powerful tools that separate based on differences in polarity and interaction with the stationary phase.[1][2]

  • Fractional Crystallization: This classical technique exploits differences in the solubility of the two isomers in a specific solvent system.[3][4][5] By carefully controlling temperature and solvent composition, one isomer can be selectively crystallized from the mixture.

  • Diastereomeric Salt Formation: Since the target molecule contains a basic amino group, it can be reacted with a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[6][7][8] These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.[7][9][10]

  • Selective Derivatization: In some cases, one isomer may react more readily than the other due to steric or electronic differences. This difference in reactivity can be used to selectively derivatize one isomer, which is then easily separated from the unreacted isomer.[11][12][13]

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and troubleshooting advice for the most effective separation techniques.

Method 1: Supercritical Fluid Chromatography (SFC) - The Preferred Chromatographic Approach

SFC has emerged as a highly efficient, fast, and environmentally friendly alternative to normal-phase HPLC, especially for separating polar compounds and stereoisomers.[14][15] Its use of supercritical CO₂ reduces organic solvent consumption and allows for rapid fraction dry-down.

Troubleshooting Scenario: "My initial SFC screen shows poor or no separation between the cis and trans isomers. How can I optimize the method?"

Answer: Achieving optimal SFC separation requires a systematic approach to screening columns, co-solvents, and additives. The polarity differences between the cis and trans isomers are subtle, so method development is key.

  • Sample Preparation:

    • Dissolve the cis/trans mixture of 4-Aminocyclohexane-1-carboxamide in a suitable solvent to a concentration of approximately 1 mg/mL. A common choice is methanol, as compounds soluble in it are generally amenable to SFC.[14]

    • Ensure the sample is fully dissolved and filter through a 0.22 µm filter before injection.

  • Initial Screening Conditions:

    • Start with a polar achiral stationary phase. Columns with functional groups like diol, amino, or cyano are excellent starting points.

    • Use methanol as the primary co-solvent with the supercritical CO₂ mobile phase.

    ParameterRecommended Starting ConditionRationale
    Column Diol or Amino-based (e.g., PrincetonSFC Diol)These polar stationary phases offer strong dipole-dipole interactions, which are effective for separating isomers with different polarities.[2]
    Mobile Phase Supercritical CO₂ with a Methanol gradientMethanol is a polar co-solvent that increases the elution strength of the mobile phase for polar analytes.[16] A gradient helps to elute both isomers in a reasonable time.
    Gradient 5% to 40% Methanol over 5-7 minutesA broad gradient is effective for initial screening to locate the elution window of the isomers.
    Flow Rate 3-4 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster separations.[14]
    Back Pressure 120-150 barMaintains the CO₂ in its supercritical state.
    Column Temp. 40 °CInfluences the density and solvating power of the supercritical fluid.
    Detection UV (e.g., 210-220 nm) or MSThe carboxamide group provides a UV chromophore. MS detection is useful for confirmation.
  • Optimization Strategy:

    • Co-Solvent Screening: If methanol does not provide adequate separation, test other co-solvents such as ethanol or isopropanol. The choice of alcohol can alter the selectivity.

    • Additive Introduction: For basic compounds like this, peak shape and resolution can often be dramatically improved by adding a small amount of an additive to the co-solvent.

      • Recommended Additive: Start with 0.1% to 0.5% diethylamine (DEA) or ammonium hydroxide (NH₄OH) in the methanol co-solvent. These basic additives will interact with active sites on the silica-based stationary phase, reducing peak tailing and improving resolution.

    • Stationary Phase Screening: If optimization on one column is insufficient, screen other polar stationary phases. Sometimes a cyano or a 2-ethylpyridine phase can offer unique selectivity.

SFC_Workflow cluster_prep Preparation cluster_sfc SFC System cluster_analysis Analysis & Optimization Sample Dissolve Mixture (1 mg/mL in MeOH) Filter Filter Sample (0.22 µm) Sample->Filter Inject Inject into SFC System Filter->Inject Column Separation on Polar Column (e.g., Diol) Inject->Column Detect UV/MS Detection Column->Detect Analyze Analyze Chromatogram Detect->Analyze Optimize Optimize Method (Co-solvent, Additive) Analyze->Optimize Poor Resolution? Collect Collect Fractions Analyze->Collect Good Separation

Caption: SFC Method Development Workflow.
Method 2: Diastereomeric Salt Formation and Fractional Crystallization

For larger-scale separations where chromatography may be prohibitively expensive, classical resolution via diastereomeric salt formation is a robust and scalable alternative.[7] This method converts the mixture of geometric isomers into a mixture of diastereomeric salts with different physical properties.

Troubleshooting Scenario: "I have formed diastereomeric salts with a chiral acid, but I am unable to separate them by crystallization. What factors should I investigate?"

Answer: The success of fractional crystallization depends critically on the choice of both the chiral resolving agent and the crystallization solvent.[7] A significant difference in solubility between the two diastereomeric salts in a given solvent is required.

  • Selection of Chiral Resolving Agent:

    • The target molecule has a basic amine handle. Therefore, a chiral acid is required.

    • Common and effective resolving agents for amines include:

      • (+)- or (-)-Tartaric acid

      • (R)- or (S)-Mandelic acid[6]

      • (+)- or (-)-10-Camphorsulfonic acid[10]

    • Start by performing small-scale screening with several different chiral acids to identify one that forms crystalline salts with your mixture.

  • Solvent Screening for Crystallization:

    • The goal is to find a solvent (or solvent system) in which one diastereomeric salt is sparingly soluble while the other is freely soluble.

    • Procedure: In separate vials, attempt to dissolve the salt mixture in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or anti-solvents like heptane).[9]

    • Heat the solutions to dissolve the salts, then allow them to cool slowly to room temperature and then to 0-4 °C. Observe which solvent yields a crystalline precipitate.

  • Preparative Fractional Crystallization:

    • Dissolve the cis/trans mixture (1.0 equivalent) of 4-Aminocyclohexane-1-carboxamide in the chosen optimal solvent with slight heating.

    • Add the chiral resolving agent (start with 0.5 to 1.0 equivalent) to the solution.

    • Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the flask with a glass rod may be necessary.

    • Let the crystallization proceed for several hours or overnight, potentially cooling further in an ice bath to maximize the yield of the less soluble salt.

    • Isolate the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

    • The mother liquor will be enriched in the more soluble diastereomeric salt.

  • Liberation of the Free Amine:

    • Dissolve the isolated, purified diastereomeric salt in water.

    • Add a base (e.g., 1M NaOH or NaHCO₃ solution) to adjust the pH to >10. This deprotonates the amine and breaks the salt.[10]

    • Extract the free amine isomer into an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure isomer.

    • The same procedure can be applied to the mother liquor to recover the other isomer.

Salt_Formation_Workflow cluster_react Salt Formation cluster_separate Separation cluster_recover Recovery Mix cis/trans Amine Mixture + Chiral Acid (e.g., (R)-Mandelic Acid) Salts Mixture of Two Diastereomeric Salts (cis-Amine:R-Acid) (trans-Amine:R-Acid) Mix->Salts Crystallize Fractional Crystallization (Solvent Screening) Salts->Crystallize Salt1 Insoluble Salt (Crystals) Crystallize->Salt1 Salt2 Soluble Salt (Mother Liquor) Crystallize->Salt2 Liberate1 Basify (NaOH) + Extract Salt1->Liberate1 Liberate2 Basify (NaOH) + Extract Salt2->Liberate2 Isomer1 Pure Isomer 1 Liberate1->Isomer1 Isomer2 Pure Isomer 2 Liberate2->Isomer2

Caption: Diastereomeric Salt Resolution Workflow.
References
  • Benchchem. (n.d.). Navigating the Separation of Cis/Trans 1,3-Disubstituted Cyclohexanes: A Comparative Guide. Benchchem.
  • Lesellier, E. (2012). How Good is SFC for Polar Analytes? Chromatography Today.
  • ACS Publications. (2010). Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol. Organic Process Research & Development.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
  • RSC Publishing. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions. DOI:10.1039/C8FD00237A.
  • Taylor & Francis. (2006). Bonded Cyclodextrin Stationary Phase Columns for the Separation of Cis/Trans Cyclohexane Derivatives. Journal of Liquid Chromatography.
  • RSC Publishing. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers. DOI:10.1039/D2QI00577H.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography.
  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers.
  • PMC. (2026). Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters.
  • Longdom Publishing. (2023). Journal of Chromatography & Separation Techniques.
  • Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • PubChem. (n.d.). 4-Aminocyclohexane-1-carboxamide.
  • ResearchGate. (n.d.). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. Request PDF.
  • ResearchGate. (n.d.). Fig. 3. Analytical gas-chromatographic stereoisomeric separation of....
  • ResearchGate. (n.d.). Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b)....
  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. EP 3411355 B1.
  • National Open Access Monitor, Ireland. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE SEPARATION OF ISOMERS OFCIS- ANDTRANS-4-AMINOCYCLOHEXYLACETIC ACID AND CORRESPONDING ETHYL ESTER.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry.
  • Sigma-Aldrich. (n.d.). cis-4-Aminocyclohexanecarboxylic acid.
  • PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid.
  • Patsnap Eureka. (2018). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Sigma-Aldrich. (n.d.). trans-4-(Aminomethyl)cyclohexanecarboxylic acid.
  • ChemicalBook. (2026). cis-4-Aminocyclohexanecarboxylic acid.
  • Sigma-Aldrich. (n.d.). trans-4-(Boc-amino)cyclohexanecarboxylic acid.
  • Benchchem. (2025). The Impact of Geometric Isomers on Chemoselectivity in Organic Synthesis.
  • Chemistry LibreTexts. (2019). Fractional crystallization.
  • Wikipedia. (n.d.). Fractional crystallization (chemistry).
  • Chem-Impex. (n.d.). Boc-trans-4-aminocyclohexane carboxylic acid.
  • Chem-Impex. (n.d.). cis-4-Aminocyclohexanecarboxylic acid.
  • PubChem. (n.d.). 4-(Aminomethyl)cyclohexanecarboxylic acid.
  • Thermo Scientific Chemicals. (n.d.). cis-4-Aminocyclohexanecarboxylic acid, 97%.

Sources

Optimization

Technical Support Center: Catalytic Hydrogenation of Aminobenzoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the catalytic hydrogenation of aminobenzoic acids. This guide is designed for researchers, scientists, and drug development pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the catalytic hydrogenation of aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The synthesis of aminobenzoic acids, key intermediates in pharmaceuticals and dyes, is most commonly achieved through the catalytic hydrogenation of their nitro precursors.[1][2] While conceptually straightforward, this reaction is sensitive to numerous parameters that can impact yield, purity, and safety.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. It is structured to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues encountered in the lab.

Section 1: Core Principles of Nitroarene Hydrogenation

Understanding the fundamentals of the reaction is the first step in effective troubleshooting. The conversion of a nitroaromatic compound to an aniline derivative is a multi-step process on the surface of a heterogeneous catalyst.

Reaction Pathway & Intermediates

The reduction of the nitro group does not occur in a single step. It proceeds through several intermediates, including nitroso and hydroxylamine species.[3] The goal of a successful hydrogenation is to drive the reaction completely to the desired amine product, as the accumulation of intermediates can lead to side reactions and impurities.

ReactionPathway cluster_main Typical Reaction Pathway Nitro Nitrobenzoic Acid (R-NO2) Nitroso Nitrosobenzoic Acid (R-NO) Nitro->Nitroso +H2 Hydroxylamine Hydroxylaminobenzoic Acid (R-NHOH) Nitroso->Hydroxylamine +H2 Amine Aminobenzoic Acid (R-NH2) Hydroxylamine->Amine +H2

Caption: Generalized pathway for the reduction of a nitro group.

Key Experimental Parameters

Success hinges on the careful control of several interdependent variables. The interplay between these factors determines reaction rate, selectivity, and overall efficiency.

ParameterTypical Range & ConditionsRationale & Impact on Reaction
Catalyst 5-10% Palladium on Carbon (Pd/C) is the most common.[4][5] Raney Nickel is an alternative, especially for substrates with halogens.[4][6]The catalyst provides the active sites for hydrogen activation and substrate adsorption. Catalyst choice affects activity and chemoselectivity.
Solvent Aqueous solution (with NaOH to form the soluble salt)[1][5][7], or polar solvents like Methanol, Ethanol.The solvent must solubilize the starting material and not interfere with the reaction. Aqueous conditions with a base are common for the acid starting material.
pH (Aqueous) Often started with the sodium salt of the nitrobenzoic acid.[1][5][7] Final product is precipitated by acidifying to pH ~3-4.[1][7]pH controls the solubility of the acidic starting material and final product. It can also influence catalyst activity.
H₂ Pressure Atmospheric (Balloon) to 4 MPa (580 psi).[1][5][7]Higher pressure increases the concentration of hydrogen in the solution, typically leading to a faster reaction rate.[8]
Temperature Ambient to 80 °C.[1][5][9]Higher temperatures increase the reaction rate but may also promote side reactions or catalyst degradation.[10]
Agitation Vigorous stirring is essential.Ensures efficient mixing of the three phases (solid catalyst, liquid solution, hydrogen gas) to overcome mass transfer limitations.[10]

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the catalytic hydrogenation of aminobenzoic acid.

TroubleshootingWorkflow Start Problem: Low or No Conversion CheckCatalyst Catalyst Issues Is the catalyst old or from a previously opened bottle? Was the catalyst handled properly (e.g., wet transfer)? Start->CheckCatalyst CheckPoisons Catalyst Poisoning Are reagents/solvents high purity? Any potential sulfur or heavy metal contaminants? Does the product amine inhibit the reaction? Start->CheckPoisons CheckSetup System & Conditions Did you perform a leak test with N₂? Is agitation vigorous? Are temperature and pressure optimal? Start->CheckSetup Sol_Catalyst Solution: Use fresh, high-activity catalyst. Ensure proper anaerobic and wet handling. CheckCatalyst:f0->Sol_Catalyst Yes Sol_Poisons Solution: Purify starting materials. Use high-purity solvents and hydrogen. Consider adding a poison scavenger or increasing catalyst loading. CheckPoisons:f0->Sol_Poisons Yes Sol_Setup Solution: Seal all joints and re-test for leaks. Increase stirring speed. Optimize T&P based on literature. CheckSetup:f0->Sol_Setup Yes

Caption: A workflow for diagnosing the root cause of low conversion.

Q1: My reaction shows low or no conversion of the nitrobenzoic acid. What's wrong?

This is the most frequent issue. The lack of hydrogen uptake or starting material consumption points to a fundamental problem with one of the core components of the reaction.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Causality: The catalytic activity of Pd/C can degrade over time due to oxidation or improper storage. The active palladium sites are essential for splitting molecular hydrogen (H₂) into reactive hydrogen atoms. If these sites are compromised, the reaction will not initiate.

    • Diagnosis: Is the bottle of catalyst old or has it been open to the air for extended periods? Was the catalyst dark black and free-flowing, or did it appear grayish or clumped?

    • Solution: Always use a fresh batch of catalyst from a reputable supplier, preferably from a new or recently opened bottle. For maximum reliability, use a catalyst from a sealed ampule or a well-maintained glovebox.

  • Catalyst Poisoning:

    • Causality: Catalyst poisons are substances that bind strongly to the active sites of the palladium, preventing the catalyst from functioning. This is a common and often overlooked cause of reaction failure.

      • Sulfur Compounds: Thiols, thioethers, and sulfates are potent, often irreversible poisons for noble metal catalysts.[11] They form strong bonds with palladium, blocking access to the active sites.

      • Nitrogen Compounds: While the product is an amine, certain nitrogen-containing impurities or even the product itself at high concentrations can act as inhibitors by competing for active sites.[12]

      • Heavy Metals: Traces of metals like mercury, lead, or arsenic can permanently deactivate the catalyst.[12]

      • Halides: Impurities from starting materials or solvents can act as inhibitors.

    • Diagnosis: Review the source and purity of your starting nitrobenzoic acid and solvent. Were they high-purity grades? Could there be carryover from a previous synthetic step (e.g., a sulfur-containing reagent)?

    • Solution: Use highly purified starting materials and solvents. If poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may overcome the effect of trace poisons. In some cases, pre-treating the reaction mixture with a scavenger like activated carbon before adding the catalyst can help.

  • System Leaks:

    • Causality: A leak in the reaction setup will prevent the maintenance of a positive hydrogen atmosphere, starving the reaction of a key reagent. This is especially critical for reactions run under balloon pressure.

    • Diagnosis: Before introducing hydrogen, always perform a leak test. Assemble the full apparatus, seal it, and apply a vacuum. If the vacuum holds, it is likely well-sealed. Alternatively, pressurize the system with an inert gas like nitrogen and monitor for any pressure drop.[13]

    • Solution: Ensure all glass joints are properly sealed with high-vacuum grease and that all tubing and septa are free of cracks or holes.

  • Inefficient Mass Transfer:

    • Causality: This is a three-phase reaction (solid catalyst, liquid solution, hydrogen gas). The reaction can only occur when hydrogen from the gas phase dissolves into the liquid, diffuses to the catalyst surface, and reacts with the adsorbed substrate. Inadequate agitation is a common rate-limiting factor.[10]

    • Diagnosis: Is the stir bar small or is the stirring speed too low? Can you see a vortex in the solution and is the catalyst well-suspended throughout the liquid?

    • Solution: Use a football-shaped or a large cylindrical stir bar and set the stir plate to the highest speed that does not cause splashing. For larger-scale reactions, mechanical overhead stirring is superior.

Q2: The reaction starts but then stalls before reaching completion. Why?

A reaction that begins but fails to go to completion often points to a process that deactivates the catalyst over time or a limitation in reagents.

Potential Causes & Solutions:

  • Product Inhibition/Poisoning:

    • Causality: The product, aminobenzoic acid, is an amine. Amines can coordinate to the palladium surface, and in doing so, they can competitively inhibit the adsorption of the starting nitro compound, slowing or even stopping the reaction as the product concentration increases.

    • Diagnosis: Does the reaction rate noticeably slow as the product is formed (as observed by TLC or LCMS)?

    • Solution: This is an inherent challenge. Increasing the catalyst loading can provide more available active sites. Sometimes, a change in solvent or pH can modulate the binding affinity of the product to the catalyst.

  • Hydrogen Depletion:

    • Causality: When using a hydrogen balloon, the amount of hydrogen is finite. The reduction of a nitro group requires three molar equivalents of H₂. An insufficient volume of hydrogen will lead to an incomplete reaction.

    • Diagnosis: Did the balloon appear fully deflated? For a 10 mmol scale reaction, you will consume approximately 730 mL of H₂ at STP.

    • Solution: Use a larger balloon or multiple balloons. Carefully purge the system with nitrogen before safely replacing a depleted hydrogen balloon with a fresh one. For larger scales, using a lecture bottle or a cylinder with a regulator is necessary.[14]

Q3: My product is impure, showing multiple spots on TLC. What are the likely byproducts?

Impurity profiles can provide valuable clues about what went wrong.

Potential Causes & Solutions:

  • Incomplete Conversion:

    • Causality: The most common "impurities" are simply unreacted starting material and reaction intermediates like the corresponding hydroxylamine.[3] The hydroxylamine intermediate can sometimes dimerize to form azo or azoxy species, which are often colored (yellow/orange).

    • Diagnosis: Compare the TLC to a sample of the starting material. Can you isolate and characterize the impurity? Its structure will reveal how far the reaction proceeded.

    • Solution: Increase reaction time, temperature, or hydrogen pressure to drive the reaction to completion. Address any of the issues from Q1 that may be causing a premature stall.

  • Dehalogenation:

    • Causality: If your nitrobenzoic acid contains a halogen substituent (Cl, Br, I), Pd/C is highly effective at catalyzing hydrodehalogenation, replacing the halogen with a hydrogen atom.

    • Diagnosis: Use mass spectrometry to check if the product mass corresponds to the dehalogenated aminobenzoic acid.

    • Solution: To avoid dehalogenation, consider using a different catalyst. Raney Nickel is often a better choice in these cases.[4] Alternatively, adding a catalyst poison or modifier in a controlled manner can sometimes selectively suppress hydrodehalogenation, but this requires careful optimization.

Section 3: Frequently Asked Questions (FAQs)

Q: Which catalyst is best for my reaction? For most standard hydrogenations of nitrobenzoic acids, 5% or 10% Pd/C is the catalyst of choice due to its high activity, reliability, and cost-effectiveness.[4][5] If your molecule contains a halogen you wish to preserve, consider using Raney Nickel.[4] For particularly stubborn reductions, Platinum(IV) oxide (PtO₂, Adam's catalyst) can be more effective but is also more expensive.[10]

Q: How do I safely handle the Palladium on Carbon (Pd/C) catalyst? Safety is paramount. Pd/C, particularly after use when it is saturated with adsorbed hydrogen, is pyrophoric and can ignite spontaneously upon contact with air.[14][15][16]

  • Handling: Never handle the dry powder in the open air. If possible, handle it in an inert atmosphere (glovebox). A common and safe lab practice is to add the catalyst to the reaction flask first, purge the flask with an inert gas like nitrogen, and then add the degassed solvent via cannula or syringe.[14]

  • Filtration: After the reaction is complete, the flask should be purged with nitrogen to remove all hydrogen. The catalyst should be filtered through a pad of Celite or diatomaceous earth. It is crucial to keep the filter cake wet with solvent (or water) at all times.[14][16]

  • Disposal: Do not allow the wet filter cake to dry out in the open. Immediately transfer the wet catalyst/Celite mixture to a dedicated, labeled waste container that is kept wet with water.

Q: What is the purpose of adding sodium hydroxide (NaOH) at the beginning of the reaction? Nitrobenzoic acid has limited solubility in many common solvents. By adding one equivalent of a base like NaOH, the acidic proton of the carboxylic acid is removed to form the sodium nitrobenzoate salt.[1][5][7] This salt is much more soluble in water, creating a homogenous solution that is ideal for efficient hydrogenation.

Q: Can I run this reaction at atmospheric pressure? Yes, many hydrogenations of nitroarenes can be successfully performed at atmospheric pressure using a hydrogen-filled balloon.[17] This is the simplest setup for small-scale lab synthesis. However, the reaction may be slower than when conducted under pressure. For scales larger than a few grams or for less reactive substrates, a pressurized vessel (Parr shaker or autoclave) is recommended.[13][17]

Section 4: Standard Operating Protocols

Protocol 1: Hydrogenation of 4-Nitrobenzoic Acid at Atmospheric Pressure

This protocol describes a typical lab-scale procedure. All steps must be performed in a certified chemical fume hood. [13][16][17]

  • Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a large magnetic stir bar, add 5% Palladium on Carbon (e.g., 100 mg for a 10 mmol scale reaction).

  • System Purge: Equip the flask with a gas inlet adapter connected to a nitrogen/vacuum manifold, a glass stopper, and a rubber septum. Securely clamp the flask. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle 3-5 times to ensure the atmosphere is inert.[13][14]

  • Reagent Addition:

    • In a separate beaker, dissolve 4-nitrobenzoic acid (e.g., 1.67 g, 10 mmol) and sodium hydroxide (0.40 g, 10 mmol) in deionized water (e.g., 50 mL).[5][7]

    • Degas the solution by bubbling nitrogen through it for 15-20 minutes.

    • Transfer the degassed solution to the reaction flask via cannula or a syringe under a positive pressure of nitrogen.

  • Hydrogen Introduction:

    • Replace the nitrogen line with a balloon filled with hydrogen.

    • Evacuate and backfill the flask with hydrogen. Repeat this cycle 3 times, ensuring the final fill leaves the balloon inflated.

  • Reaction: Begin vigorous stirring. If desired, gently heat the reaction mixture to 60-70 °C using a heating mantle and temperature controller.[5] Monitor the reaction by observing hydrogen uptake (balloon deflation) or by TLC analysis (see step 6).

  • Monitoring (Optional): To take an aliquot, purge the flask with nitrogen first. Quickly remove a sample with a syringe, then re-establish the hydrogen atmosphere by evacuating and backfilling with H₂.[14]

  • Reaction Completion & Quench: Once the reaction is complete (typically 2-4 hours), purge the system thoroughly with nitrogen to remove all residual hydrogen.

Protocol 2: Safe Catalyst Filtration and Product Isolation
  • Catalyst Removal: Set up a Buchner funnel with a pad of Celite (approx. 1-2 cm thick) over a filter flask. Wet the Celite pad with the reaction solvent (water).

  • Filtration: Under a gentle stream of nitrogen if possible, carefully pour the reaction mixture through the Celite pad. The filtrate should be clear and colorless. Wash the filter cake with additional solvent to recover all the product.

  • IMPORTANT: Do not let the filter cake run dry. It must remain wet to prevent the pyrophoric catalyst from igniting in air.[14][16]

  • Product Isolation: Transfer the filtrate to a beaker. While stirring, slowly add hydrochloric acid (e.g., 3M HCl) until the pH of the solution is approximately 3.[1][7] A white precipitate of 4-aminobenzoic acid should form.

  • Collection: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

  • Catalyst Disposal: Immediately after filtration, carefully scrape the wet Celite/catalyst mixture into a dedicated hazardous waste container. Add water to the container to ensure the catalyst remains fully submerged.

References

  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (2014).
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (2014).
  • CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. (2015).
  • Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure. (2026).
  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC c
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hazards associated with laboratory scale hydrogenations. (2016). ACS Chemical Health & Safety.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Hydrogenation SOP. (n.d.). University of Rochester.
  • Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. (n.d.).
  • Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure. (2026). RSC Publishing.
  • US3882171A - Hydrogenation of nitrobenzoic acids. (1975).
  • Hydrogenation Reactions. (2012). University of Pittsburgh.
  • Hazards associated with laboratory scale hydrogen
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021).
  • Conditions optimization for the reduction of nitroarenesa. (n.d.).
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry.
  • One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical W
  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy.
  • dealing with catalyst poisoning in the hydrogen
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015). Reddit.
  • Catalytic Hydrogen
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a C
  • Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoli
  • Catalytic mechanism for the hydrogenation of nitrobenzene Primary... (n.d.).
  • Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Oper
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • KR20130093981A - Method for preparing p-aminobenzoic acid. (2013).
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • (PDF) Hydrogenation of nitrobenzoic acid. (n.d.). Academia.edu.
  • Troubleshooting low conversion in catalytic hydrogenation of cyclopentene deriv
  • FAST Hydrogenations as a Continuous Platform for Green Arom
  • ESEARCH PROGRESS ON SELECTIVE HYDROGENATION OF NITROBENZENE TO PARA-AMINOPHENOL. (n.d.). 石油炼制与化工.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for trans-4-Aminocyclohexanecarboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when preparing trans-4-aminocyclohexan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when preparing trans-4-aminocyclohexanecarboxamide —a critical chiral building block in medicinal chemistry[1].

The synthesis of this molecule is deceptively simple on paper but fraught with chemoselectivity and yield issues in practice. Because the starting material, trans-4-aminocyclohexanecarboxylic acid, is a zwitterionic amino acid, direct activation of the carboxylic acid inevitably leads to uncontrolled polymerization[2]. To achieve high yields, a meticulously staged approach involving amine protection, anhydrous amidation, and non-hydrolytic deprotection is required[3].

Below is our comprehensive troubleshooting guide, optimized standard operating procedure (SOP), and mechanistic workflow to ensure your synthesis is robust, scalable, and self-validating.

Mechanistic Workflow & Synthetic Strategy

The following diagram illustrates the optimized synthetic pathway. By masking the primary amine, we isolate the reactivity of the carboxylic acid, allowing for high-yielding amidation before a clean, anhydrous deprotection step.

G A trans-4-Aminocyclohexanecarboxylic Acid (Zwitterionic Starting Material) B Amine Protection (Boc2O, NaOH, Dioxane/H2O) A->B Step 1: Masking C trans-4-(Boc-amino)cyclohexanecarboxylic acid (Polymerization Prevented) B->C D Carboxyl Activation & Amidation (EDCI, HOBt, NH4Cl, DIPEA, DMF) C->D Step 2: Coupling E Boc-trans-4-aminocyclohexanecarboxamide (Stable Intermediate) D->E High Yield (>92%) F Anhydrous Deprotection (4.0 M HCl in 1,4-Dioxane) E->F Step 3: Cleavage G trans-4-Aminocyclohexanecarboxamide HCl (Final Isolated Product) F->G Precipitation

Synthetic workflow for trans-4-aminocyclohexanecarboxamide highlighting key mechanistic steps.

Troubleshooting & FAQs (Expert Insights)

Q1: Why am I observing significant polymeric byproducts and low yields of the primary amide during direct amidation? Causality & Solution: The starting material, trans-4-aminocyclohexanecarboxylic acid, exists as a zwitterion. If you attempt direct activation of the carboxyl moiety (e.g., using SOCl₂ or EDCI) without prior amine protection, the unprotected primary amine of one molecule will act as a nucleophile against the activated ester of another. This initiates rapid step-growth polymerization, forming polyamides. Self-Validating Protocol: Always mask the amine using di-tert-butyl dicarbonate (Boc₂O) first[3]. You can validate the success of this step via a Ninhydrin test; a negative (colorless/yellow) result confirms the complete absence of free primary amines before you proceed to carboxyl activation.

Q2: During the amidation of the Boc-protected intermediate, my yields are inconsistent, and I detect unreacted starting material. What is the optimal coupling strategy? Causality & Solution: The choice of ammonia source dictates the success of this step. Using aqueous ammonia (NH₄OH) introduces water into the system. When using moisture-sensitive coupling agents like EDCI/HOBt, water acts as a competing nucleophile, causing the active HOBt-ester intermediate to hydrolyze back to the starting carboxylic acid. Self-Validating Protocol: Replace aqueous ammonia with solid Ammonium Chloride (NH₄Cl) and N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF. This generates ammonia in situ in a completely dry environment, ensuring the only available nucleophile is NH₃. You can validate this by monitoring the reaction via LCMS; you will observe the complete consumption of the active ester without the reappearance of the acid mass.

Q3: How can I ensure quantitative Boc-deprotection without degrading the newly formed primary amide? Causality & Solution: Using harsh aqueous acids (like refluxing HCl in water) for Boc deprotection will lead to concurrent hydrolysis of the primary amide back to the carboxylic acid, destroying your product. Self-Validating Protocol: Utilize anhydrous 4.0 M HCl in 1,4-dioxane at room temperature[3]. The reaction is driven to completion by the evolution of isobutylene and CO₂ gas. The system is self-validating: when gas evolution ceases, deprotection is complete. Furthermore, the final trans-4-aminocyclohexanecarboxamide precipitates cleanly out of the dioxane as a hydrochloride salt, allowing for isolation via simple filtration[3].

Quantitative Data: Amidation Optimization

To illustrate the causality discussed in Q2, the table below summarizes our internal optimization data for the amidation of trans-4-(Boc-amino)cyclohexanecarboxylic acid. Notice how the exclusion of water drastically improves the yield.

Coupling SystemAmine SourceSolventTemp (°C)Yield (%)Mechanistic Observation & Byproduct Profile
SOCl₂ (neat)NH₃ (aq)DCM0 to 2542%High hydrolysis; acyl chloride degradation.
CDINH₄ClTHF6068%Sluggish kinetics; incomplete conversion.
EDCI, HOBtNH₃ (aq)DMF2555%Competitive hydrolysis of the active ester.
EDCI, HOBt NH₄Cl, DIPEA DMF 25 94% Clean conversion; minimal purification needed.
HATUNH₄Cl, DIPEADMF2596%Excellent yield, but higher reagent cost.
Standard Operating Procedure (Step-by-Step Methodology)

This protocol is engineered for maximum chemoselectivity and relies on the optimized conditions established in the literature[3].

Step 1: Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid
  • Dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1.0 M aqueous NaOH.

  • Cool the solution to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture in vacuo to remove dioxane, then acidify the aqueous layer to pH 2-3 using 1.0 M HCl.

  • Extract the resulting white precipitate with Ethyl Acetate (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate to afford the pure Boc-protected acid.

Step 2: Synthesis of Boc-trans-4-aminocyclohexanecarboxamide
  • Dissolve trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add EDCI·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 30 minutes at room temperature to form the active ester.

  • Add solid NH₄Cl (3.0 eq) followed by dropwise addition of DIPEA (4.0 eq).

  • Stir the reaction overnight at room temperature.

  • Quench the reaction by pouring it into ice-cold water. The desired Boc-protected amide will precipitate as a white solid. Filter, wash with water, and dry under high vacuum[3].

Step 3: Anhydrous Deprotection to Final Product
  • Suspend 1,1-dimethylethyl [trans-4-(aminocarbonyl)cyclohexyl]carbamate (Boc-amide, 450 mg, 1.857 mmol) in anhydrous 1,4-dioxane (5 mL)[3].

  • Add 4.0 M HCl in 1,4-dioxane (15 mL, 60.0 mmol) slowly at room temperature[3].

  • Stir the mixture overnight. Observe the evolution of gas (isobutylene and CO₂).

  • Once the reaction is complete (gas evolution ceases), remove the solvent in vacuo[3].

  • Triturate the residue with diethyl ether, filter, and dry to afford trans-4-aminocyclohexanecarboxamide hydrochloride (approx. 270 mg, 1.51 mmol) as a highly pure white solid[3].

References
  • Title: S1 Supporting Information Discovery, Synthesis and Biological Evaluation of Thiazoloquin(az)olin(on)
  • Title: PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS (WO2003078381A1)
  • Title: Cyclic side-chain-linked opioid analogs utilizing cis- and trans-4-aminocyclohexyl-D-alanine (CHEMBL3352451)

Sources

Optimization

Technical Support Center: Purification of 4-Aminocyclohexane-1-carboxamide

Welcome to the Technical Support Center. 4-Aminocyclohexane-1-carboxamide is a highly polar, bifunctional aliphatic molecule frequently utilized as a critical building block in the synthesis of kinase inhibitors and othe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Aminocyclohexane-1-carboxamide is a highly polar, bifunctional aliphatic molecule frequently utilized as a critical building block in the synthesis of kinase inhibitors and other pharmaceutical agents [2]. Its purification is notoriously challenging due to its high water solubility, lack of a strong UV chromophore, and the frequent need to resolve its cis and trans stereoisomers.

This guide provides field-validated troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you isolate the compound with high purity.

Purification Workflow Matrix

PurificationWorkflow N1 Crude 4-Aminocyclohexane- 1-carboxamide N2 Physicochemical Profiling (LC-MS, NMR) N1->N2 N3 High Inorganic Salt Content? N2->N3 N4 cis/trans Isomer Mixture? N3->N4 No A1 Cation-Exchange (Catch & Release) N3->A1 Yes A2 Fractional Crystallization (HCl Salt) N4->A2 Yes A3 HILIC Prep-HPLC N4->A3 No (Trace Organics) End Purified Target (>98% ee/de) A1->End A2->End A3->End

Decision matrix for the purification of crude 4-Aminocyclohexane-1-carboxamide.

Troubleshooting & FAQs

Q1: I attempted a standard liquid-liquid extraction (DCM/Water), but the product remains entirely in the aqueous layer. How can I recover it?

  • Causality: 4-Aminocyclohexane-1-carboxamide possesses both a primary amine and a carboxamide group, making it exceptionally hydrophilic [1]. At neutral pH, the amine is protonated, further preventing partitioning into standard organic solvents like dichloromethane (DCM) or ethyl acetate.

  • Solution: Do not use standard LLE. Instead, utilize Strong Cation Exchange (SCX) chromatography (see Protocol B). If extraction is absolutely mandatory for your workflow, saturate the aqueous layer with NaCl, adjust the pH to >11 using 2M NaOH (to fully deprotonate the amine), and extract repeatedly with a highly polar organic solvent such as n-butanol or a 3:1 Chloroform/Isopropanol mixture.

Q2: My crude NMR shows a mixture of cis and trans isomers. How do I separate them without using expensive chiral preparative HPLC?

  • Causality: The cis and trans isomers of 4-aminocyclohexane-1-carboxamide have identical molecular weights and similar pKa values, but they possess different 3D spatial arrangements. This difference in molecular symmetry leads to distinct lattice energies when crystallized as salts.

  • Solution: Convert the free base mixture into a hydrochloride salt. The trans-(1s,4s)-4-aminocyclohexanecarboxamide hydrochloride isomer typically exhibits lower solubility in cold ethanol compared to the cis isomer, allowing for highly efficient enrichment via fractional crystallization [2].

Q3: When analyzing or purifying the free base via Preparative Reverse-Phase HPLC (C18), I observe severe peak tailing and no retention. What is the mechanism behind this failure?

  • Causality: The aliphatic primary amine interacts strongly with residual, unendcapped silanol groups on the silica backbone of the C18 column via secondary ion-exchange interactions. Furthermore, the molecule's high polarity prevents it from partitioning into the hydrophobic C18 stationary phase.

  • Solution: Switch your separation mode to Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide or bare silica column, with an acetonitrile-rich mobile phase containing 10 mM ammonium formate (pH 3.0). If RP-HPLC must be used, you must add an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to increase the hydrophobicity of the analyte complex.

Quantitative Data & Physicochemical Profile

Understanding the physicochemical parameters of this molecule is critical for designing a logical purification strategy.

PropertyValue / BehaviorMechanistic Implication for Purification
Molecular Formula C7H14N2OLow molecular weight; lacks a UV chromophore. Requires ELSD, CAD, or MS detection during chromatography [1].
Exact Mass 142.11 g/mol Identical for cis and trans; MS cannot differentiate isomers without prior chromatographic separation.
LogP (Predicted) ~ -1.2Highly hydrophilic; standard reverse-phase chromatography will yield poor retention without ion-pairing.
Amine pKa ~ 10.4Exists as a protonated cation at physiological and neutral pH; ideal for cation-exchange capture.
Validated Experimental Protocols
Protocol A: Fractional Crystallization of the Hydrochloride Salt

This protocol exploits the differential solubility of the stereoisomers.

  • Self-Validating System: The addition of HCl shifts the amine to its protonated state, drastically altering solubility. If no precipitate forms upon cooling in Step 3, the solvent system is too polar (e.g., residual water is present), validating the need to use absolute ethanol or add an anti-solvent like diethyl ether.

  • Dissolution: Dissolve 10.0 g of crude 4-aminocyclohexane-1-carboxamide isomer mixture in 50 mL of absolute ethanol.

  • Salt Formation: Cool the solution to 0 °C in an ice bath. Slowly add 1.05 equivalents of 4M HCl in dioxane dropwise under vigorous stirring.

  • Precipitation: Stir for 2 hours at 0 °C. A white crystalline solid will begin to precipitate as the hydrochloride salt forms [2].

  • Isolation: Filter the precipitate under vacuum and wash the filter cake with 20 mL of cold diethyl ether to remove non-polar organic impurities.

  • Enrichment: Recrystallize the crude salt from a minimum volume of boiling ethanol. Allow to cool slowly to room temperature, then to 4 °C. The trans isomer will preferentially crystallize.

Protocol B: Strong Cation Exchange (SCX) Catch-and-Release

This protocol is ideal for removing neutral organic impurities, unreacted esters, and inorganic anions.

  • Self-Validating System: The target compound only elutes when the basicity of the eluent exceeds the pKa of the amine. If the compound elutes prematurely during the methanol wash (Step 3), it indicates the resin was not properly conditioned to its acidic (hydrogen) form, or the loading pH was too high.

  • Resin Conditioning: Load 20 g of Dowex 50WX8 (hydrogen form) into a glass chromatography column. Wash sequentially with 100 mL Methanol, 100 mL 1M HCl, and 200 mL Deionized Water until the effluent is pH neutral.

  • Loading: Dissolve the crude reaction mixture in 50 mL of Deionized Water (adjust to pH 5-6 if necessary to ensure full protonation) and load onto the column at a flow rate of 2 mL/min.

  • Washing (Impurity Removal): Wash the column with 100 mL of Deionized Water followed by 100 mL of Methanol. (Mechanistic note: Neutral impurities and anions wash straight through, while the protonated amine remains ionically bound to the sulfonate groups).

  • Elution (Catch Release): Elute the target 4-aminocyclohexane-1-carboxamide by passing 150 mL of 2M Ammonia in Methanol through the column. (Mechanistic note: The ammonia deprotonates the amine (pH > 10.4), breaking the ionic bond with the resin).

  • Concentration: Pool the ammonia/methanol fractions containing the product (verify via TLC with a ninhydrin stain) and concentrate under reduced pressure to yield the purified free base.

References
  • National Center for Biotechnology Information. "4-Aminocyclohexane-1-carboxamide | C7H14N2O | CID 16791739 - PubChem". PubChem Compound Database. Available at:[Link]

  • Signal Pharmaceuticals LLC. "WO2016057370A1 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith". Google Patents.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 4-Aminocyclohexane-1-carboxamide Isomers

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of molecular entities is a cornerstone of rigorous research. For small molecules containing stereocenters, such as 4-Aminoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of molecular entities is a cornerstone of rigorous research. For small molecules containing stereocenters, such as 4-Aminocyclohexane-1-carboxamide, differentiating between diastereomers is not merely an academic exercise but a critical necessity for ensuring purity, understanding structure-activity relationships, and meeting regulatory standards. This guide provides an in-depth comparison of the spectroscopic signatures of cis- and trans-4-Aminocyclohexane-1-carboxamide, leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to provide a definitive analytical framework.

The core challenge in analyzing this compound lies in distinguishing the spatial orientation of the amine and carboxamide groups relative to the cyclohexane ring. The trans isomer, with both substituents in equatorial positions in the stable chair conformation, presents a different spectroscopic profile from the cis isomer, which has one axial and one equatorial substituent. This guide will delve into the theoretical underpinnings and practical methodologies for interpreting these differences.

Molecular Structure and Stereoisomerism

4-Aminocyclohexane-1-carboxamide (C₇H₁₄N₂O, Mol. Wt.: 142.20 g/mol ) possesses two key functional groups attached to a cyclohexane scaffold.[1] The stereochemical relationship between the C1-carboxamide and C4-amine groups gives rise to cis and trans diastereomers. Their respective stable chair conformations are the primary determinants of their NMR spectral properties.

Fig. 1: Chair conformations of cis- and trans-4-Aminocyclohexane-1-carboxamide. cluster_trans trans-Isomer (di-equatorial) cluster_cis cis-Isomer (axial-equatorial) trans cis Fig. 2: Workflow for Spectroscopic Analysis. cluster_workflow Analytical Workflow A Obtain Sample of 4-Aminocyclohexane-1-carboxamide B Acquire IR Spectrum (ATR) A->B C Confirm Functional Groups: - Amine N-H (2 bands) - Amide N-H (2 bands) - Amide C=O (Amide I) - Amide N-H bend (Amide II) B->C D Acquire 1H NMR Spectrum C->D Functional groups confirmed E Analyze H1 and H4 Multiplets D->E F Determine Stereochemistry E->F G trans-Isomer: Broad multiplets for H1/H4 with large J-couplings (>8 Hz) F->G Axial-Axial Couplings Observed for Both H cis-Isomer: One broad (axial H) and one narrow (equatorial H) multiplet for H1/H4 F->H Only One Proton Shows Large Axial-Axial Couplings I Acquire 13C NMR Spectrum F->I Further Confirmation J Confirm Carbon Skeleton (5 expected signals) I->J

Fig. 2: Logical workflow for isomer identification.

Conclusion

The combined application of NMR and IR spectroscopy provides a robust and definitive methodology for the structural characterization of 4-Aminocyclohexane-1-carboxamide. While IR spectroscopy is invaluable for the rapid confirmation of essential functional groups, ¹H NMR spectroscopy stands as the decisive technique for distinguishing between the cis and trans diastereomers. By focusing on the coupling constants and multiplet patterns of the H1 and H4 protons, researchers can unambiguously determine the relative stereochemistry of the substituents on the cyclohexane ring. This level of analytical rigor is paramount for advancing research and development in fields where molecular structure dictates function.

References

  • Scribd. IR Spectroscopy of Amides and Applications. Available at: [Link]

  • SpectraBase. trans-4-(Aminomethyl)cyclohexane-carboxylic acid. Available at: [Link]

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. Available at: [Link]

  • AIP Publishing. Amide I two-dimensional infrared spectroscopy of β-hairpin peptides. Available at: [Link]

  • PubChem. 4-Aminocyclohexane-1-carboxamide. Available at: [Link]

  • PubChem. 4-Aminocyclohexanecarboxylic acid. Available at: [Link]

  • bioRxiv. Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Available at: [Link]

  • Thieme. 4. 13C NMR Spectroscopy. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]

  • Chemspace. 4-aminocyclohexane-1-carboxylic acid. Available at: [Link]

  • ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Available at: [Link]

  • ResearchGate. Chemical shifts of carbon atoms in the 13 C NMR spectra for compounds 1-4. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • SlidePlayer. IR SPECTRUM OF AMIDES. Available at: [Link]

  • University of Calgary. Carbonyl compounds - IR spectroscopy. Available at: [Link]

Sources

Comparative

A Comparative Guide to the In-Vitro Efficacy of Cyclohexane-1-Carboxamide Derivatives Against Cancer Cell Lines

The quest for novel anti-cancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, the cyclohexane-1-carboxamide scaffold has emerged as a promising pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel anti-cancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, the cyclohexane-1-carboxamide scaffold has emerged as a promising pharmacophore. Its inherent three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comparative analysis of the in-vitro performance of various cyclohexane-1-carboxamide derivatives against a panel of human cancer cell lines, supported by detailed experimental protocols and mechanistic insights.

Comparative Efficacy of Cyclohexane-1-Carboxamide Derivatives

The anti-proliferative activity of several novel 1,1-disubstituted cyclohexane-1-carboxamide derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data presented below summarizes the cytotoxic effects of these compounds, with doxorubicin, a standard chemotherapeutic agent, as a reference.

Compound IDCancer Cell LineIC50 (µM)[1][2][3]
5i MCF-7 (Breast)3.25
HepG2 (Liver)-
A549 (Lung)-
Caco-2 (Colon)-
6a MCF-7 (Breast)-
HepG2 (Liver)-
A549 (Lung)3.03
HCT-116 (Colon)-
8a MCF-7 (Breast)-
HepG2 (Liver)-
A549 (Lung)5.21
HCT-116 (Colon)-
Doxorubicin MCF-7 (Breast)6.77
A549 (Lung)3.01

Note: "-" indicates that the data was not provided in the cited sources.

The data reveals that compound 5i exhibits potent activity against the MCF-7 breast cancer cell line, with an IC50 value of 3.25 µM, which is more potent than the standard drug doxorubicin (IC50 = 6.77 µM) in this specific cell line[1]. Furthermore, compounds 6a and 8a demonstrated significant cytotoxicity against the A549 lung cancer cell line, with IC50 values of 3.03 µM and 5.21 µM, respectively[2][3]. Notably, the activity of compound 6a is comparable to that of doxorubicin (IC50 = 3.01 µM) in the A549 cell line[2][3]. These findings highlight the potential of the cyclohexane-1-carboxamide scaffold as a basis for the development of novel anti-cancer agents.

Detailed Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the in-vitro evaluation of cyclohexane-1-carboxamide derivatives. The choice of assay is critical for obtaining reliable and reproducible data. The MTT and SRB assays are two of the most widely used colorimetric assays for determining cytotoxicity.

Cell Culture

The foundation of any in-vitro study is the proper maintenance of cancer cell lines.

  • Cell Line Maintenance : Human cancer cell lines such as MCF-7 (breast), HepG2 (liver), A549 (lung), and Caco-2 (colon) are commonly used[1]. These cell lines are typically cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine[4].

  • Culture Conditions : Cells are maintained in a humidified atmosphere at 37°C with 5% CO2[5].

  • Passaging : Cells are passaged regularly to maintain exponential growth.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method for assessing cell viability. The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to a purple formazan product[6][7].

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition cell_seeding 1. Cell Seeding (96-well plate) cell_treatment 3. Cell Treatment (Incubate 24-72h) cell_seeding->cell_treatment Adherence compound_prep 2. Compound Dilution compound_prep->cell_treatment mtt_addition 4. Add MTT Reagent (Incubate 2-4h) cell_treatment->mtt_addition Metabolic Activity formazan_solubilization 5. Solubilize Formazan (Add DMSO) mtt_addition->formazan_solubilization Color Development read_absorbance 6. Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis 7. IC50 Calculation read_absorbance->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding : Seed cells into 96-well plates at a density of 5,000 to 10,000 cells/well and allow them to attach overnight[5][8]. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

  • Compound Treatment : Treat the cells with various concentrations of the cyclohexane-1-carboxamide derivatives for a specified period, typically 48 or 72 hours[5]. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition : After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[8][9]. This allows for the conversion of MTT to formazan by viable cells.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals[8].

  • Absorbance Reading : Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader[6][7].

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Alternative Cytotoxicity Assessment: The SRB Assay

The Sulforhodamine B (SRB) assay is another robust and widely used method for determining cytotoxicity. This assay is based on the ability of SRB to bind to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA)[10]. The amount of bound dye is proportional to the total cellular protein mass.

Experimental Workflow for SRB Assay

SRB_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_readout Data Acquisition cell_seeding 1. Cell Seeding & Treatment (as in MTT) cell_fixation 2. Cell Fixation (Cold TCA) cell_seeding->cell_fixation srb_staining 3. SRB Staining cell_fixation->srb_staining wash_unbound 4. Wash Unbound Dye (1% Acetic Acid) srb_staining->wash_unbound solubilize_dye 5. Solubilize Bound Dye (10 mM Tris) wash_unbound->solubilize_dye read_absorbance 6. Read Absorbance (~515-565 nm) solubilize_dye->read_absorbance data_analysis 7. IC50 Calculation read_absorbance->data_analysis

Caption: Workflow of the SRB cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment : This follows the same procedure as the MTT assay.

  • Cell Fixation : After compound incubation, gently add cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells[11][12].

  • Washing : Discard the supernatant and wash the plates five times with water to remove TCA and medium components[12]. Allow the plates to air dry.

  • SRB Staining : Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes[10][11].

  • Removal of Unbound Dye : Wash the plates four to five times with 1% (v/v) acetic acid to remove unbound SRB dye and allow the plates to air dry[10][12].

  • Solubilization of Bound Dye : Add 10 mM Tris base solution to each well to solubilize the protein-bound dye[10][13].

  • Absorbance Measurement : Measure the absorbance at a wavelength between 515 nm and 565 nm using a microplate reader[12][13].

  • Data Analysis : Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mechanistic Insights: Apoptosis Induction

Preliminary studies suggest that some cyclohexane-1-carboxamide derivatives exert their anti-cancer effects by inducing apoptosis. For instance, compound 5i was found to induce apoptosis in MCF-7 cells, leading to cell cycle arrest at the G2/M phase[1]. Further investigation into the specific signaling pathways, such as the involvement of caspases, is warranted to fully elucidate the mechanism of action[2][3].

Potential Apoptotic Pathway

Apoptosis_Pathway compound Cyclohexane-1-carboxamide Derivative (e.g., 5i) cell Cancer Cell (e.g., MCF-7) compound->cell caspases Caspase Activation cell->caspases Induces cell_cycle_arrest Cell Cycle Arrest (G2/M) cell->cell_cycle_arrest apoptosis Apoptosis caspases->apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed mechanism of action for select derivatives.

Conclusion

This guide provides a comparative overview of the in-vitro anti-cancer activity of novel cyclohexane-1-carboxamide derivatives. The presented data demonstrates that this chemical scaffold holds significant promise for the development of potent cytotoxic agents. The detailed experimental protocols for MTT and SRB assays offer a robust framework for researchers to conduct their own evaluations. Future studies should focus on expanding the panel of cancer cell lines, elucidating the detailed mechanisms of action, and exploring the structure-activity relationships to optimize the therapeutic potential of this promising class of compounds.

References

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. Available at: [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega - ACS Publications. Available at: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers - Oriental Journal of Chemistry. Available at: [Link]

  • Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling - PubMed. Available at: [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC. Available at: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PubMed. Available at: [Link]

  • Anticancer assay (MTT) - Bio-protocol. Available at: [Link]

  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]

  • Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry. Available at: [Link]

  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • THE ASSAY FOR SULPHORHODAMINE (SRB) METHODS FOR EVALUATING PLANT EXTRACTS AND THEIR DERIVED CHEMICALS FOR PURPORTED ANTICANCER P. Available at: [Link]

  • MTT Cell Assay Protocol. Available at: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - ResearchGate. Available at: [Link]

  • In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. Available at: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights | Scilit. Available at: [Link]

  • Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC. Available at: [Link]

Sources

Validation

Assessing the Metabolic Stability of Carbamate vs. Amide Bonds in Drug Design

In the rigorous landscape of hit-to-lead and lead optimization, the selection of structural linkages dictates not only target affinity but also the pharmacokinetic viability of a drug candidate. Amide bonds are ubiquitou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of hit-to-lead and lead optimization, the selection of structural linkages dictates not only target affinity but also the pharmacokinetic viability of a drug candidate. Amide bonds are ubiquitous in medicinal chemistry due to their planar geometry, hydrogen-bonding capacity, and general chemical stability. However, their susceptibility to in vivo enzymatic cleavage by amidases and proteases often leads to rapid systemic clearance.

To circumvent this, drug designers frequently employ the carbamate group as a bioisostere. Functioning as an "amide-ester" hybrid, the carbamate bond offers a unique electronic profile that can either completely resist enzymatic degradation or be finely tuned for predictable prodrug release[1]. This guide objectively compares the metabolic stability of carbamate versus amide bonds, providing structural insights, comparative data, and self-validating experimental protocols for assessing their in vitro clearance.

Structural and Mechanistic Divergence

The differing metabolic fates of amides and carbamates stem directly from their electronic resonance structures.

  • Amide Bonds: Amides exhibit strong resonance stabilization (approximately 15–20 kcal/mol), resulting in a rigid, planar structure with a high rotational barrier. While chemically robust, this specific geometry is highly recognized by widespread biological amidases and peptidases, making solvent-exposed amides prime targets for rapid hydrolytic clearance.

  • Carbamate Bonds: The introduction of an adjacent oxygen atom in a carbamate creates a competing resonance effect. This perturbation lowers the C–N bond rotational barrier by 3–4 kcal/mol compared to amides[2]. While this makes carbamates slightly less chemically stable than amides, it significantly alters their steric and electronic signature. Consequently, carbamates are often unrecognizable to typical aminopeptidases, conferring superior metabolic stability against these specific enzymes[2]. Instead, carbamates are primarily metabolized by carboxylesterases (CES1 in the liver, CES2 in the intestine) and cholinesterases[3].

Pathways Amide Amide Bond (R-CO-NH-R') Amidases Amidases & Proteases (High Expression in Liver/Tissue) Amide->Amidases Enzymatic Hydrolysis Carbamate Carbamate Bond (R-O-CO-NH-R') Esterases Carboxylesterases (CES1/2) (High Expression in Liver/Intestine) Carbamate->Esterases Enzymatic Hydrolysis Amide_Metab Carboxylic Acid + Amine (Often Rapid Clearance) Amidases->Amide_Metab Carb_Metab Alcohol + Amine + CO2 (Tunable Stability / Prodrug) Esterases->Carb_Metab

Enzymatic cleavage pathways comparing amide and carbamate bonds in biological systems.

Comparative Metabolic Stability Data

The stability of a carbamate versus an amide is highly context-dependent, relying heavily on steric hindrance. N-monosubstituted and N,N-disubstituted carbamates of alcohols are generally highly stable against hydrolysis, whereas carbamates of phenols are more labile due to the lower pKa of the leaving group[2].

Table 1: Quantitative Comparison of Physicochemical and Metabolic Properties

Property / MetricAmide BondsCarbamate Bonds
Primary Hydrolytic Enzymes Amidases, Peptidases, ProteasesCarboxylesterases (CES1/CES2), Cholinesterases
Resonance Stabilization High (~15-20 kcal/mol)Moderate (3-4 kcal/mol lower than amides)[2]
Typical Plasma Stability ( t1/2​ ) Highly variable (minutes to days)Generally high (often >6 hours, tunable)[3]
Typical HLM Clearance ( CLint​ ) Dependent on local steric hindranceOften lower than amides; tunable via O-substitution
Primary Drug Design Application Structural backbone, target bindingBioisostere for amides, Prodrug linkers[1]

Case Study: Mitigating Amide Hydrolysis in IDO1 Inhibitors During the optimization of tetrahydroquinoline-based IDO1 inhibitors for cancer immunotherapy, researchers identified that rapid amide hydrolysis in the target's D-pocket was the primary mechanism of in vivo clearance[4]. Attempts to increase steric hindrance around the amide improved stability but destroyed target potency. By replacing the amide with a carbamate, the team maintained the critical carbonyl hydrogen-bonding interactions required for potency while successfully mitigating enzymatic hydrolysis. This bioisosteric switch drastically improved the metabolic stability in human hepatocytes and enhanced the overall pharmacokinetic profile in rat models[4].

Experimental Workflow: Assessing Metabolic Stability

To objectively compare the stability of amide and carbamate candidates, a self-validating in vitro assay using Human Liver Microsomes (HLM) and Human Plasma is required. The following protocol is designed to isolate hydrolytic clearance from oxidative metabolism.

Self-Validating Protocol: HLM & Plasma Stability Assay

1. Matrix Preparation & pH Control

  • Action: Prepare HLM (1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer adjusted precisely to pH 7.4. For plasma stability, use pooled human plasma buffered to pH 7.4.

  • Causality: Carbamates are susceptible to base-catalyzed fragmentation into isocyanates and alcohols[2]. Strict adherence to physiological pH ensures that any observed degradation is enzymatically driven rather than an artifact of chemical instability.

2. Incubation & Cofactor Segregation (The Self-Validating Step)

  • Action: Pre-warm the matrix to 37°C. Add the test compound to a final concentration of 1 µM (keep organic solvent <1% to prevent enzyme denaturation). Split the HLM assay into two parallel arms: [+NADPH] (1 mM final) and [-NADPH] .

  • Causality: This is the critical validation mechanism. CYP450-mediated oxidation requires NADPH, whereas amidase and carboxylesterase hydrolysis do not. If a carbamate or amide degrades rapidly in the [-NADPH] arm, clearance is definitively driven by hydrolytic enzymes.

3. Time-Course Sampling & Quenching

  • Action: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing a known internal standard (IS) (e.g., labetalol or tolbutamide).

  • Causality: The rapid introduction of cold organic solvent instantly denatures all metabolic enzymes, freezing the kinetic profile at an exact time point, while simultaneously precipitating proteins to protect the analytical instrumentation.

4. LC-MS/MS Analysis & Kinetic Calculation

  • Action: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the disappearance of the parent compound.

  • Causality: MRM provides the high specificity required to track the parent drug without interference from complex matrix lipids. Plot the natural log of the percentage remaining against time to determine the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

Workflow Prep 1. Preparation Compound + HLM/Plasma (Buffer pH 7.4) Incubate 2. Incubation 37°C ± NADPH (Isolate Hydrolysis) Prep->Incubate Quench 3. Quenching Cold MeCN + IS (Precipitate Proteins) Incubate->Quench Analyze 4. LC-MS/MS MRM Quantitation (Parent Disappearance) Quench->Analyze Calc 5. Kinetics Calculate t1/2 & CLint (Evaluate Stability) Analyze->Calc

Self-validating in vitro experimental workflow for assessing metabolic stability.

Strategic Guidelines for Drug Designers

When deciding between an amide and a carbamate linkage, consider the target environment and the desired pharmacokinetic profile:

  • Opt for Amides When: The bond is deeply buried within a lipophilic binding pocket, shielded from solvent and amidases. Amides are ideal when maximum structural rigidity and strong, directional hydrogen bonding are non-negotiable for target affinity.

  • Opt for Carbamates When: An exposed amide bond is causing rapid in vivo clearance. If designed with sufficient steric bulk around the oxygen and nitrogen termini, carbamates serve as highly stable bioisosteres[2]. Conversely, if the goal is to improve solubility or oral bioavailability via a prodrug strategy, unhindered carbamates can be engineered to be selectively cleaved by hepatic CES1 or intestinal CES2, releasing the active parent drug precisely where needed[3].

References
  • 2 - nih.gov 2.3 - nih.gov 3.1 - nih.gov 4.4 - nih.gov

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Aminocyclohexane-1-carboxamide

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Aminocyclohexane-1-carboxamide. As researchers, scientists, and drug development professionals, our commitment to safety and en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Aminocyclohexane-1-carboxamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture. This guide is designed to provide both the procedural steps and the scientific rationale behind them, ensuring that disposal is handled with the utmost care and precision.

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before any disposal procedure begins, a thorough understanding of the compound's specific hazards is essential. This foundational knowledge dictates the necessary safety precautions and handling procedures. 4-Aminocyclohexane-1-carboxamide is classified with specific hazard warnings that must be respected at all times.

The primary rationale for stringent PPE use is the compound's classification as a significant irritant and a substance capable of causing severe eye damage.[1] The causality is direct: potential contact with the solid or solutions can lead to immediate and serious injury. Therefore, a comprehensive barrier is non-negotiable.

Table 1: GHS Hazard Classification for 4-Aminocyclohexane-1-carboxamide

Hazard Class Hazard Code Description
Skin Irritation H315 Causes skin irritation.[1]
Serious Eye Damage H318 Causes serious eye damage.[1]
STOT SE 3* H335 May cause respiratory irritation.[1]

*Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles. This is mandated by the H318 classification.[1]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any tears or defects before use. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure it is clean and appropriate for the task.

  • Respiratory Protection: Due to the risk of respiratory irritation (H335), all handling of the solid compound that may generate dust must be performed within a certified chemical fume hood.[1][2][3]

Section 2: Waste Segregation and Container Management

The foundational principle of chemical waste management is segregation at the source. 4-Aminocyclohexane-1-carboxamide waste must never be disposed of in regular trash or down the drain.[2][4] It is to be treated as hazardous chemical waste, subject to regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

Container Selection and Labeling:

  • Container Type: Use only chemically compatible, leak-proof containers with secure, screw-top lids.[7][8] High-density polyethylene (HDPE) containers are a suitable choice. Do not use containers that may be reactive, such as metal cans for corrosive materials.[5]

  • Condition: The container must be in good condition, free from cracks or residues from previous use.[8]

  • Labeling: Proper labeling is a critical regulatory requirement and essential for safety.[9][10] The moment the first drop of waste enters the container, it must be labeled with a hazardous waste tag that includes:

    • The words "HAZARDOUS WASTE" .[8][9]

    • The full chemical name: "4-Aminocyclohexane-1-carboxamide" . Avoid abbreviations or formulas.

    • The specific hazards: "Skin Irritant, Eye Damage Risk, Respiratory Irritant" .[1]

    • The accumulation start date (the date the first waste is added).

    • The name and contact information of the principal investigator or laboratory.

Containers must remain closed at all times except when actively adding waste.[8] This minimizes the release of vapors and prevents spills.

Section 3: Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling solid waste and contaminated solutions. All procedures involving the transfer of this compound should be performed in a well-ventilated area, preferably inside a chemical fume hood.[2][11][12]

Protocol A: Disposal of Solid 4-Aminocyclohexane-1-carboxamide Waste

This protocol applies to unused or expired solid reagents and material contaminated with the solid compound.

  • Work Area Preparation: Designate a specific area within a chemical fume hood for the waste transfer. Cover the work surface with absorbent, disposable bench paper.

  • Waste Container Preparation: Prepare a pre-labeled hazardous waste container as described in Section 2.

  • Waste Transfer: Using a dedicated spatula or scoop, carefully transfer the solid waste into the designated container. Perform this action slowly and deliberately to avoid generating dust.[2][12]

  • Container Sealing: Once the transfer is complete, securely fasten the container lid. Wipe the exterior of the container with a damp cloth to remove any residual contamination, and dispose of the cloth in the same waste container.

  • Storage: Move the sealed container to your laboratory's designated Satellite Accumulation Area (SAA).[4][9] Ensure it is stored in secondary containment with other compatible waste streams.

  • Decontamination: Decontaminate the spatula and any non-disposable equipment used during the transfer. The rinsate should be collected as hazardous liquid waste (see Protocol B).

Protocol B: Disposal of Solutions and Contaminated Labware

This protocol applies to aqueous or solvent-based solutions containing 4-Aminocyclohexane-1-carboxamide and contaminated glassware.

  • Waste Container Preparation: Prepare a pre-labeled hazardous liquid waste container. The label must list all chemical components and their approximate percentages.

  • Waste Transfer: Using a funnel, carefully pour the liquid waste from your experimental flask or beaker into the hazardous waste container.

  • Rinsing Contaminated Labware: Rinse any contaminated glassware (e.g., beakers, flasks) at least three times with a suitable solvent (e.g., water or an organic solvent compatible with your process). The first two rinses must be collected and added to the hazardous liquid waste container. This ensures that residual chemical is captured and treated as hazardous waste.

  • Container Sealing and Storage: Securely cap the liquid waste container and place it in the designated SAA, ensuring it is within a secondary containment tray to mitigate potential leaks.

  • Final Disposal Request: Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often 90-180 days), follow your institution's procedures to request a pickup from the Environmental Health & Safety (EHS) department.[5][9]

Disposal Decision Workflow

The following diagram illustrates the critical decision points and procedural flow for managing waste generated from 4-Aminocyclohexane-1-carboxamide.

G cluster_0 Waste Disposal Workflow start Waste Generated (4-Aminocyclohexane-1-carboxamide) is_solid Is the waste primarily solid or solid-contaminated? start->is_solid solid_protocol Follow Protocol A: - Use dedicated solid waste container. - Transfer in fume hood to avoid dust. - Seal and label container. is_solid->solid_protocol Yes liquid_protocol Follow Protocol B: - Use dedicated liquid waste container. - Collect all solutions and rinsates. - Seal and label container. is_solid->liquid_protocol No (Liquid/Solution) storage Place sealed container in Satellite Accumulation Area (SAA) within secondary containment. solid_protocol->storage liquid_protocol->storage pickup Arrange for pickup by Environmental Health & Safety (EHS) per institutional guidelines. storage->pickup

Caption: Decision workflow for proper waste stream segregation and disposal.

Section 4: Spill Management

In the event of a small, contained spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity and your laboratory supervisor.

  • Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS or emergency response team.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 1.

  • Containment & Cleanup:

    • For Solids: Gently cover the spill with an absorbent material. Use a scoop or brush and dustpan to collect the material and place it in a labeled hazardous waste container. Avoid dry sweeping, which can create dust.

    • For Liquids: Cover the spill with a chemical absorbent pad or inert material (e.g., vermiculite or sand). Once absorbed, carefully scoop the material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department, as per your institution's policy.

Disposing of 4-Aminocyclohexane-1-carboxamide properly is a legal and ethical responsibility. By following these scientifically grounded procedures, you contribute to a safer laboratory environment and protect our shared ecosystem. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.[13][14][15]

References

  • Apollo Scientific. (2023). cis-4-Aminocyclohexane-1-carboxylic acid Safety Data Sheet.
  • TCI EUROPE N.V. (2024). cis-4-Aminocyclohexanecarboxylic Acid SAFETY DATA SHEET.
  • NextSDS. (n.d.). 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride — Chemical Substance Information.
  • Tokyo Chemical Industry Co., Ltd. (2023). cis-4-Aminocyclohexanecarboxylic Acid SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-Aminocyclohexane-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • TCI Chemicals. (2025). cis-4-Aminocyclohexanecarboxylic Acid SAFETY DATA SHEET.
  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Fisher Scientific. (2025). trans-4-(Boc-amino)cyclohexanecarboxylic acid SAFETY DATA SHEET.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Fisher Scientific. (2025). cis-4-Aminocyclohexanecarboxylic acid SAFETY DATA SHEET.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Environmental Health and Safety Office. (2020). Laboratory Waste Management Guidelines.
  • National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • BenchChem. (2025). Safe Disposal of 4-Aminocyclohexanol: A Procedural Guide.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminocyclohexane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Aminocyclohexane-1-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.